Ergosterol glucoside
Description
ergosteryl 3-beta-D-glucoside has been reported in Chaetomium cochliodes, Cordyceps, and Ophiocordyceps sinensis with data available.
ergosteryl 3-beta-D-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h7-10,19-21,23,25-32,35-38H,11-18H2,1-6H3/b8-7+/t20-,21+,23-,25+,26-,27-,28+,29+,30-,31+,32+,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZPNGBJJJZJMI-GBLVNJONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209497 | |
| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130155-33-8 | |
| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130155-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of ergosterol glucoside?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) glucoside, a glycosylated form of the primary sterol found in fungi, plays a crucial role in fungal biology and is emerging as a significant target for novel antifungal therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of ergosterol glucoside. It details experimental protocols for its characterization and outlines its involvement in key signaling pathways, offering valuable insights for researchers in mycology and professionals in drug development.
Chemical Structure and Identification
This compound, systematically named (3β,22E)-ergosta-5,7,22-trien-3-yl β-D-glucopyranoside, is a steroidal glycoside. Its structure consists of an ergosterol backbone, a tetracyclic steroid characteristic of fungi, linked at the 3-beta hydroxyl group to a glucose molecule via a β-glycosidic bond.[1]
Chemical Formula: C₃₄H₅₄O₆[1]
Molecular Weight: 558.8 g/mol [1]
CAS Number: 130155-33-8[1]
Synonyms: Ergosterol 3-O-β-D-glucopyranoside, Ergosteryl 3-beta-D-glucoside[2]
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its biological function and for the development of analytical and therapeutic applications. While experimental data for some properties are limited, predicted values provide useful estimates.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₄O₆ | |
| Molecular Weight | 558.8 g/mol | |
| Predicted Water Solubility | 0.0065 g/L | |
| Predicted logP | 5.45 | |
| Melting Point | Not available | |
| Optical Rotation | Not available | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
Biological Significance and Therapeutic Potential
This compound is an essential component of fungal cell membranes, contributing to their structural integrity and fluidity. The enzymes involved in its biosynthesis and degradation are unique to fungi, making them attractive targets for the development of selective antifungal drugs.
The disruption of this compound metabolism can lead to an accumulation of the compound, which has been shown to attenuate the virulence of pathogenic fungi like Cryptococcus neoformans. This highlights the potential of targeting the enzymes responsible for its synthesis (sterol glycosyltransferases) and breakdown (sterylglucosidases) for novel antifungal therapies.
Furthermore, this compound itself may possess immunomodulatory properties, although this area requires further investigation.
Biosynthesis and Degradation Pathway
The metabolism of this compound is a tightly regulated process in fungi.
Biosynthesis
This compound is synthesized from ergosterol and UDP-glucose in a reaction catalyzed by the enzyme sterol 3-beta-glucosyltransferase .
Caption: Biosynthesis of this compound.
Degradation
The breakdown of this compound back into ergosterol and glucose is catalyzed by the enzyme sterylglucosidase .
Caption: Degradation of this compound.
Experimental Protocols
Isolation of this compound
A general procedure for the isolation of sterol glucosides from fungal sources involves the following steps. Note that specific conditions may need to be optimized for different fungal species.
Caption: General workflow for isolating this compound.
Protocol Outline:
-
Extraction: The fungal biomass is homogenized and extracted with a mixture of chloroform and methanol (typically 2:1 v/v).
-
Partitioning: The crude extract is partitioned against water to remove water-soluble impurities. The organic phase containing the lipids is collected.
-
Chromatography: The lipid extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate different lipid classes. Fractions containing sterol glucosides are collected.
-
Purification: The enriched fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column to obtain pure this compound.
Characterization Techniques
Expected ¹H NMR Features:
-
Signals for the steroidal protons of the ergosterol backbone.
-
An anomeric proton signal for the glucose moiety, typically a doublet around δ 4.5-5.0 ppm with a coupling constant indicative of a β-linkage.
-
Signals for the other sugar protons in the range of δ 3.0-4.0 ppm.
Expected ¹³C NMR Features:
-
Signals corresponding to the 28 carbons of the ergosterol moiety.
-
An anomeric carbon signal for the glucose moiety around δ 100-105 ppm.
-
Signals for the other five glucose carbons in the range of δ 60-80 ppm.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for analyzing this molecule.
Expected Mass Spectrum:
-
A protonated molecular ion [M+H]⁺ at m/z 559.39.
-
A sodium adduct [M+Na]⁺ at m/z 581.38.
-
Characteristic fragment ions resulting from the loss of the glucose moiety and subsequent fragmentation of the ergosterol backbone. A prominent fragment ion corresponding to the dehydrated ergosterol aglycone is expected.
Biological Activity and Quantitative Data
The biological activity of this compound and its potential as an antifungal target are areas of active research. While extensive quantitative data is still being gathered, some studies have reported on its effects.
| Assay | Organism/System | Endpoint/Value | Reference |
| Antifungal Susceptibility (MIC) | Candida albicans | Data not yet available for this compound specifically, but related compounds show activity. | |
| Anti-inflammatory Activity | Human neutrophils | Inhibition of superoxide (B77818) anion generation (IC₅₀ not specified) |
Signaling and Cellular Interactions
This compound is integrated into the fungal cell membrane and is believed to influence membrane properties and the function of membrane-associated proteins. Its accumulation, due to the inhibition of sterylglucosidase, has been linked to defects in fungal growth and virulence. The precise signaling pathways modulated by this compound are still under investigation, but they are likely to involve pathways related to cell membrane stress and integrity.
The biosynthesis of ergosterol itself is a well-established target for azole antifungal drugs, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase. The pathways controlling ergosterol and this compound levels are interconnected and represent a rich area for the discovery of new antifungal strategies.
References
An In-depth Technical Guide to the Ergosterol Glucoside Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammals, and a primary target for antifungal therapies. While the biosynthesis of ergosterol is well-documented, the formation of its glycosylated form, ergosterol glucoside, is a critical yet less explored pathway with significant implications for fungal physiology, pathogenesis, and the host immune response. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in fungi. It details the enzymatic reactions, summarizes key quantitative data, provides in-depth experimental protocols for studying the pathway, and visualizes the core processes and workflows. This document is intended to serve as a valuable resource for researchers in mycology, drug discovery, and related fields.
Introduction
Steryl glucosides are glycolipids found across various kingdoms of life, including fungi. In fungi, the primary steryl glucoside is ergosterol 3β-D-glucoside, formed by the glycosylation of ergosterol. This modification alters the physicochemical properties of ergosterol, rendering it more hydrophilic and influencing its localization and function within the cell. The synthesis and breakdown of ergosterol glucosides are tightly regulated, and their levels are known to change in response to environmental stressors.[1] Emerging evidence suggests that ergosterol glucosides play a crucial role in fungal virulence and the interaction with the host immune system, making the enzymes involved in their metabolism potential targets for novel antifungal therapies.[2]
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a single-step enzymatic reaction catalyzed by UDP-glucose:sterol glucosyltransferase (SGT), also systematically known as UDP-glucose:sterol 3-O-β-D-glucosyltransferase (EC 2.4.1.173).[3] This enzyme belongs to the Glycosyltransferase Family 1.[4]
The reaction proceeds as follows:
UDP-glucose + Ergosterol -> UDP + Ergosterol 3-β-D-glucoside
The enzyme transfers a glucose moiety from the activated sugar donor, UDP-glucose, to the 3-hydroxyl group of ergosterol, forming a β-glycosidic bond.[5]
The breakdown of this compound is catalyzed by the enzyme sterylglucosidase (Sgl1), which hydrolyzes the glycosidic bond to release ergosterol and glucose.
Mandatory Visualization 1: Biosynthesis Pathway
Caption: this compound Synthesis Pathway.
Quantitative Data
The kinetic parameters of fungal sterol glucosyltransferases are not extensively characterized. However, a study on recombinant SGTs from various fungi provides valuable insights. The data for the Saccharomyces cerevisiae SGT is summarized below. For comparative purposes, kinetic data for a well-characterized bacterial SGT from Micromonospora rhodorangea is also included.
Table 1: Kinetic Parameters of Sterol Glucosyltransferases
| Enzyme Source | Substrate | Apparent Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Saccharomyces cerevisiae | Ergosterol | 0.05 ± 0.01 | - | - | |
| Saccharomyces cerevisiae | Cholesterol | 0.04 ± 0.01 | - | - | |
| Micromonospora rhodorangea | β-sitosterol | 0.09 ± 0.01 | 0.45 ± 0.01 | 5.0 | |
| Micromonospora rhodorangea | Campesterol | 0.28 ± 0.02 | 0.38 ± 0.01 | 1.36 | |
| Micromonospora rhodorangea | Cholesterol | 0.45 ± 0.03 | 0.25 ± 0.01 | 0.56 | |
| Micromonospora rhodorangea | UDP-glucose | 0.33 ± 0.02 | 0.46 ± 0.01 | 1.39 |
Note: kcat and kcat/Km values for the S. cerevisiae enzyme were not reported in the cited study.
Experimental Protocols
Protocol for Sterol Glucosyltransferase (SGT) Activity Assay
This protocol is adapted from methodologies used for characterizing glycosyltransferases.
Objective: To determine the in vitro activity of a fungal SGT.
Materials:
-
Purified recombinant fungal SGT
-
Ergosterol
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Stop solution (e.g., Chloroform (B151607):Methanol (B129727), 2:1 v/v)
-
HPLC or LC-MS/MS system
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of ergosterol in a suitable organic solvent (e.g., 2-propanol or a mixture of chloroform and methanol). The final concentration in the assay should be carefully determined to avoid precipitation.
-
Prepare a stock solution of UDP-glucose in the reaction buffer.
-
-
Enzyme Reaction:
-
Set up the reaction mixture in a microcentrifuge tube. A typical reaction mixture (100 µL) contains:
-
Reaction buffer
-
Ergosterol (varied concentrations for kinetic studies, e.g., 0.01-0.5 mM)
-
UDP-glucose (a fixed, saturating concentration for determining ergosterol kinetics, e.g., 1 mM)
-
Purified SGT (a fixed amount, e.g., 1-5 µg)
-
-
Pre-incubate the mixture (without the enzyme) at the optimal temperature for the enzyme (e.g., 30-37 °C) for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 2 volumes of the stop solution (e.g., 200 µL of Chloroform:Methanol 2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic (lower) phase containing the lipids (ergosterol and this compound).
-
-
Analysis:
-
Dry the collected organic phase under a stream of nitrogen.
-
Re-dissolve the lipid extract in a suitable solvent for analysis (e.g., methanol or isopropanol).
-
Analyze the sample by HPLC-UV or LC-MS/MS to quantify the amount of this compound produced.
-
-
Controls:
-
Include a negative control with heat-inactivated enzyme to account for any non-enzymatic product formation.
-
Include a no-substrate control to assess any background signals.
-
Mandatory Visualization 2: SGT Activity Assay Workflow
Caption: Workflow for SGT Activity Assay.
Protocol for Extraction and Quantification of this compound from Fungal Cells
This protocol is a modified version of established methods for fungal ergosterol extraction, adapted for the analysis of the more polar this compound.
Objective: To extract and quantify this compound from fungal biomass.
Materials:
-
Fungal cell pellet (lyophilized for best results)
-
Saponification solution (e.g., 10% KOH in methanol)
-
Solvents for liquid-liquid extraction (e.g., n-hexane, water)
-
Solid-phase extraction (SPE) column (e.g., C18)
-
HPLC or LC-MS/MS system
-
This compound standard
Procedure:
-
Sample Preparation:
-
Harvest fungal cells by centrifugation and wash with distilled water.
-
Lyophilize the cell pellet to a constant dry weight.
-
-
Saponification (Alkaline Hydrolysis):
-
To a known amount of lyophilized fungal biomass (e.g., 20-50 mg), add the saponification solution.
-
Incubate at 80°C for 1-2 hours to hydrolyze esterified lipids and release cell wall components.
-
-
Liquid-Liquid Extraction:
-
After cooling, add water and n-hexane to the saponified mixture.
-
Vortex vigorously to extract the lipids into the n-hexane phase.
-
Centrifuge to separate the phases and carefully collect the upper n-hexane layer.
-
Repeat the extraction with n-hexane two more times to ensure complete recovery.
-
Pool the n-hexane extracts.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the n-hexane extract onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.
-
Elute the ergosterol and this compound with a less polar solvent (e.g., isopropanol (B130326) or acetone). The optimal elution solvent may need to be determined empirically.
-
-
Quantification by HPLC or LC-MS/MS:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable injection solvent (e.g., methanol).
-
Inject the sample into an HPLC-UV or LC-MS/MS system.
-
HPLC-UV: Use a C18 column with a mobile phase such as methanol:acetonitrile. This compound will elute earlier than ergosterol due to its higher polarity. Detection is typically at 282 nm.
-
LC-MS/MS: This method provides higher sensitivity and specificity. Monitor for the specific precursor and product ions of this compound.
-
-
Calibration:
-
Prepare a standard curve using a pure this compound standard to quantify the amount in the samples.
-
Regulation of this compound Biosynthesis
The regulation of this compound synthesis is not fully understood but appears to be linked to cellular stress responses and the overall regulation of ergosterol homeostasis.
-
Substrate Availability: The synthesis of this compound is dependent on the intracellular pools of ergosterol and UDP-glucose. The expression of genes in the ergosterol biosynthesis pathway is tightly regulated by transcription factors such as the Sterol Regulatory Element-Binding Proteins (SREBPs), which respond to cellular sterol levels and oxygen availability.
-
Stress Response: The levels of steryl glucosides have been shown to increase under various stress conditions, including heat and cold stress. This suggests that the activity or expression of SGTs may be upregulated as part of a broader stress response mechanism.
-
Fungal Pathogenesis: The balance between this compound synthesis and degradation is crucial for the virulence of some pathogenic fungi. For instance, in Cryptococcus neoformans, the accumulation of ergosterol glucosides due to the deletion of the sterylglucosidase Sgl1 leads to attenuated virulence.
Mandatory Visualization 3: Putative Regulatory Inputs
Caption: Putative Regulatory Inputs on this compound Synthesis.
Conclusion
The this compound biosynthesis pathway represents a critical metabolic route in fungi with implications for cellular stress response and pathogenesis. The key enzyme, sterol glucosyltransferase, catalyzes the formation of ergosterol 3β-D-glucoside from ergosterol and UDP-glucose. While significant progress has been made in understanding the broader context of ergosterol metabolism, the specific regulation and enzymatic kinetics of the glucoside pathway remain areas for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore this important pathway, which may ultimately lead to the development of novel antifungal strategies.
References
The Pivotal Role of Ergosterol Glucoside in Fungal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) is an indispensable component of fungal cell membranes, crucial for maintaining their structural integrity and fluidity.[1][2] Its glycosylated form, ergosterol glucoside, has emerged as a key player in fungal physiology, influencing stress response, membrane dynamics, and pathogenesis. This technical guide provides an in-depth exploration of the multifaceted functions of this compound. It details the biosynthetic and metabolic pathways, summarizes its impact on membrane biophysical properties, and outlines its role in cellular processes such as autophagy. Furthermore, this document provides comprehensive experimental protocols for the extraction, quantification, and functional analysis of this compound, alongside methodologies for genetic manipulation to study its physiological roles. Visualized signaling pathways and structured quantitative data are presented to facilitate a deeper understanding and to aid in the development of novel antifungal strategies targeting this critical molecule.
Introduction
Fungal infections pose a significant and growing threat to human health, agriculture, and biodiversity. The unique biochemistry of fungi offers opportunities for the development of targeted therapeutics. Ergosterol, the predominant sterol in fungal membranes, has long been a focal point for antifungal drug development, with major drug classes like polyenes and azoles targeting its presence and synthesis.[3] Less understood, but of increasing interest, is the function of ergosterol's glycosylated counterpart, this compound.
This compound is a steryl glucoside (SG) synthesized by the transfer of a glucose moiety to the 3-β-hydroxyl group of ergosterol. This modification alters the physicochemical properties of the sterol, rendering it more hydrophilic.[4] This guide delves into the core functions of this compound in fungal physiology, providing a technical resource for researchers and professionals in mycology and drug development.
Biosynthesis and Metabolism of this compound
The metabolism of this compound is a dynamic process, governed by the activities of two key enzymes: steryl glucosyltransferase and sterylglucosidase.
-
Biosynthesis: this compound is synthesized from ergosterol and UDP-glucose by the enzyme steryl glucosyltransferase (SGT) , also known as UDP-glucose:sterol glucosyltransferase.[5] In the context of autophagy in Pichia pastoris, this enzyme is designated as Atg26.
-
Hydrolysis: The breakdown of this compound into ergosterol and glucose is catalyzed by sterylglucosidase 1 (Sgl1) . The deletion of the SGL1 gene leads to the accumulation of ergosterol glucosides and their acylated derivatives, which has been shown to impact fungal virulence and host immune responses.
The tight regulation of the synthesis and hydrolysis of this compound suggests its levels are critical for normal fungal function and adaptation to changing environments.
Function in Fungal Stress Response
Emerging evidence indicates a significant role for this compound in the fungal response to various environmental stresses. Studies in Pichia pastoris have shown a notable increase in the content of steryl glucosides when cells are subjected to heat shock or increased ethanol (B145695) concentrations. This accumulation suggests that this compound may be involved in membrane stabilization or signaling pathways that enhance survival under adverse conditions.
Quantitative Analysis of Ergosterol and this compound under Stress
While direct quantitative data for this compound under various stress conditions is dispersed throughout the literature, the following table summarizes the known ergosterol content in various fungal species, providing a baseline for understanding sterol composition. Further research is needed to populate a comprehensive table detailing the dynamic changes in this compound concentrations in response to a wider range of abiotic and biotic stresses across different fungal species.
| Fungal Species | Ergosterol Content (μg/mg dry mass) | Reference |
| Aspergillus versicolor | 2.6 - 14 | |
| Penicillium brevicompactum | 2.6 - 14 | |
| Cladosporium cladosporioides | 2.6 - 14 | |
| Various Yeast Species | 37 - 42 |
Role in Cell Membrane Dynamics
The addition of a glucose moiety to ergosterol significantly alters its biophysical properties, which in turn affects the characteristics of the fungal cell membrane.
Impact on Membrane Fluidity and Order
Ergosterol is known to induce ordering of phospholipids (B1166683) in the membrane, leading to denser packing, increased bilayer thickness, and reduced lateral diffusion of lipids. While the direct biophysical effects of this compound on fungal membranes are not as extensively studied, research on related steryl glucosides in model membranes suggests they can also influence membrane order. The increased hydrophilicity of the glycosylated headgroup likely alters the interaction of the sterol with neighboring phospholipids, potentially affecting the formation and stability of lipid rafts. Changes in membrane fluidity are critical for the function of membrane-bound proteins, including transporters and signaling receptors.
Involvement in Signaling Pathways: A Role in Autophagy
One of the most well-defined roles for this compound is in the process of pexophagy , a selective form of autophagy for the degradation of peroxisomes, in the methylotrophic yeast Pichia pastoris.
In P. pastoris, the steryl glucosyltransferase Atg26 is essential for the degradation of large peroxisomes induced by methanol (B129727). Atg26 is thought to facilitate the elongation of the pre-autophagosomal structure (PAS) into the micropexophagic membrane apparatus (MIPA), a double-membraned structure that engulfs the peroxisome. This function appears to be specific to P. pastoris and for the degradation of particularly large cargo, as it is not required for pexophagy in Saccharomyces cerevisiae or for the degradation of smaller peroxisomes in P. pastoris.
The following diagram illustrates the proposed role of Atg26 and this compound in pexophagy in Pichia pastoris.
Experimental Protocols
This section provides detailed methodologies for the study of this compound in fungi.
Lipid Extraction from Fungal Cells
A modified Folch/Bligh and Dyer method is commonly used for the extraction of total lipids from fungal cells.
Materials:
-
Fungal cell pellet
-
Methanol
-
0.9% NaCl solution
-
Glass beads (0.5 mm diameter)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes with Teflon-lined caps
Procedure:
-
Harvest fungal cells by centrifugation and wash with distilled water.
-
Resuspend the cell pellet in a glass test tube.
-
Add glass beads and methanol.
-
Vortex vigorously for 5 minutes to disrupt the cells.
-
Add chloroform and vortex for another 2 minutes.
-
Add chloroform again and vortex for 2 minutes.
-
Add 0.9% NaCl solution and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids into a new glass tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for further analysis.
Separation and Quantification of this compound
6.2.1. Thin-Layer Chromatography (TLC) for Lipid Separation
TLC is a rapid and effective method for the qualitative separation of lipid classes.
Materials:
-
Silica gel 60 TLC plates
-
Developing tank
-
Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Iodine vapor or other visualization reagent
-
Lipid standards (ergosterol, this compound)
Procedure:
-
Activate the TLC plate by heating at 110°C for 30 minutes.
-
Spot the lipid extract and standards onto the origin line of the TLC plate.
-
Place the plate in a developing tank saturated with the solvent system.
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate and allow the solvent to evaporate.
-
Visualize the lipid spots by placing the plate in a chamber with iodine crystals or by spraying with a suitable reagent and heating.
-
Calculate the retention factor (Rf) values and compare them with the standards.
6.2.2. UPLC-MS/MS for Quantification
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and specificity for the quantification of ergosterol and its glucosides.
Instrumentation:
-
UPLC system with a C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
General Procedure:
-
Prepare a standard curve using purified this compound.
-
Inject the lipid extract onto the UPLC system.
-
Separate the lipids using a suitable gradient of solvents (e.g., methanol and water with formic acid).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, targeting specific precursor and product ion transitions for ergosterol and this compound.
Generation of an sgl1 Deletion Mutant
The split-marker recombination technique is a widely used method for targeted gene deletion in fungi. This protocol is a general guideline and may require optimization for specific fungal species.
Workflow:
Procedure Outline:
-
Design Primers: Design primers to amplify the 5' and 3' flanking regions of the sgl1 gene and two overlapping fragments of a selectable marker gene (e.g., hygromycin resistance).
-
PCR Amplification: Perform separate PCR reactions to amplify the four DNA fragments.
-
Fusion PCR: Perform two fusion PCR reactions to link the 5' flank to the 5' half of the marker and the 3' flank to the 3' half of the marker.
-
Transformation: Transform fungal protoplasts with the two fusion PCR products.
-
Homologous Recombination: Inside the fungal cell, homologous recombination will occur between the flanks and the genomic DNA, and between the overlapping marker fragments, resulting in the replacement of the sgl1 gene with the intact selectable marker.
-
Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic and screen for the correct gene deletion by PCR.
Measurement of Membrane Fluidity
Membrane fluidity can be assessed using fluorescent probes that exhibit changes in their fluorescence properties based on the lipid environment.
Probe: Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
Principle: Laurdan exhibits a spectral shift in its emission depending on the polarity of its environment. In more ordered, less hydrated membranes, the emission maximum is blue-shifted, while in more fluid, hydrated membranes, it is red-shifted. This is quantified by the Generalized Polarization (GP) value.
Procedure:
-
Label fungal cells or artificial liposomes with Laurdan.
-
Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) using a fluorescence spectrophotometer or a fluorescence microscope.
-
Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). A higher GP value indicates lower membrane fluidity.
Implications for Drug Development
The crucial roles of this compound in fungal physiology present new avenues for antifungal drug development.
-
Targeting Sgl1: Inhibiting the sterylglucosidase Sgl1 would lead to the accumulation of ergosterol glucosides, which could disrupt membrane homeostasis and potentially trigger a host immune response, thereby weakening the fungus.
-
Targeting SGTs: Conversely, inhibiting steryl glucosyltransferases could prevent the formation of this compound, which may be essential for survival under specific stress conditions encountered during infection.
A deeper understanding of the regulation and function of this compound metabolism will be instrumental in designing novel and effective antifungal therapies.
Conclusion
This compound is a vital, yet understudied, component of fungal cells with significant roles in stress adaptation, membrane function, and pathogenesis. This technical guide has provided a comprehensive overview of its biosynthesis, metabolism, and physiological functions, supported by detailed experimental protocols and visual aids. As our understanding of the intricate roles of this molecule grows, so too will the opportunities to exploit its metabolism for the development of the next generation of antifungal agents. Further research into the quantitative changes of this compound under a broader range of conditions and in diverse fungal species will be critical to fully elucidating its importance in the fungal kingdom.
References
- 1. Atg26-Mediated Pexophagy Is Required for Host Invasion by the Plant Pathogenic Fungus Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 5. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for Ergosterol Glucoside Analysis in Fungal Biomass
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol (B1671047) glucoside, a steryl glucoside found in fungi, plays a crucial role in various cellular processes, including the regulation of membrane fluidity, stress tolerance, and pathogenesis.[1][2] Unlike its more abundant precursor, ergosterol, ergosterol glucoside is present in smaller quantities and its analysis requires specific methodologies. These application notes provide a detailed protocol for the extraction and quantification of this compound from fungal biomass, leveraging enzymatic hydrolysis to release the ergosterol moiety for subsequent analysis.
Principle
Direct extraction and quantification of intact this compound are challenging due to its low abundance and the lack of readily available standards. The protocol outlined below circumvents this issue by first extracting the total lipid fraction, which includes steryl glucosides, from the fungal biomass. Subsequently, the extracted glucosides are subjected to enzymatic hydrolysis using a β-glucosidase to cleave the glycosidic bond, releasing free ergosterol. The amount of released ergosterol is then quantified, typically by High-Performance Liquid Chromatography (HPLC), and used to calculate the original concentration of this compound in the fungal sample.
Data Presentation
The following table provides a hypothetical summary of quantitative data that could be obtained using the described protocol, comparing this compound content in different fungal species under varying growth conditions.
| Fungal Species | Growth Condition | Biomass (g, dry weight) | Ergosterol Released from Glucoside (µg/g biomass) | This compound Content (µg/g biomass) |
| Saccharomyces cerevisiae | Standard | 1.0 | 15.2 | 25.8 |
| Saccharomyces cerevisiae | Oxidative Stress | 1.0 | 25.8 | 43.8 |
| Aspergillus fumigatus | Standard | 1.0 | 8.5 | 14.4 |
| Aspergillus fumigatus | Antifungal Treatment | 1.0 | 4.2 | 7.1 |
| Candida albicans | Standard | 1.0 | 12.1 | 20.5 |
| Candida albicans | Biofilm Formation | 1.0 | 18.9 | 32.0 |
Note: The conversion from "Ergosterol Released from Glucoside" to "this compound Content" is based on the molecular weights of ergosterol and glucose.
Experimental Protocols
Fungal Biomass Preparation
-
Cultivation: Grow the fungal strain of interest under desired experimental conditions (e.g., liquid culture, solid agar).
-
Harvesting:
-
For liquid cultures, harvest the mycelia by filtration through a Büchner funnel or by centrifugation.
-
For plate cultures, scrape the mycelia from the agar (B569324) surface.
-
-
Washing: Wash the harvested biomass twice with sterile distilled water to remove any residual media components.
-
Lyophilization: Freeze-dry the washed biomass to obtain a constant dry weight.
-
Homogenization: Grind the lyophilized biomass into a fine powder using a mortar and pestle or a bead beater. Store the homogenized powder at -80°C until extraction.
Total Lipid Extraction
This protocol is adapted from established methods for fungal lipid extraction.[3]
-
Weighing: Accurately weigh approximately 100 mg of the lyophilized fungal powder into a glass tube with a screw cap.
-
Solvent Addition: Add 5 mL of a chloroform:methanol (B129727) (2:1, v/v) solvent mixture to the tube.
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the tube in a shaking incubator at room temperature for 1 hour.
-
-
Phase Separation:
-
Add 1 mL of 0.9% NaCl solution to the tube.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new, pre-weighed glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Lipid Mass Determination: Weigh the tube containing the dried lipid extract to determine the total lipid yield.
Enzymatic Hydrolysis of this compound
This protocol utilizes a β-glucosidase to specifically cleave the glycosidic bond of this compound.[4][5]
-
Redissolving the Lipid Extract: Redissolve the dried lipid extract in 1 mL of a suitable buffer, such as 0.1 M sodium acetate (B1210297) buffer (pH 5.0), containing a small amount of a non-ionic detergent (e.g., 0.1% Triton X-100) to aid in solubilization.
-
Enzyme Addition: Add a defined amount of β-glucosidase (e.g., from almonds or Aspergillus niger) to the lipid suspension. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a sufficient period (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.
-
Stopping the Reaction: Terminate the enzymatic reaction by adding 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Extraction of Released Ergosterol:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Collect the lower organic phase containing the released ergosterol.
-
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
Quantification of Released Ergosterol by HPLC
-
Sample Preparation: Reconstitute the dried extract from the hydrolysis step in a known volume of HPLC-grade methanol or isopropanol.
-
HPLC Analysis:
-
Inject an aliquot of the sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase of methanol or a gradient of methanol and acetonitrile.
-
Detect ergosterol using a UV detector at a wavelength of 282 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a pure ergosterol standard.
-
Determine the concentration of ergosterol in the sample by comparing its peak area to the standard curve.
-
Calculation of this compound Content
-
Calculate the total amount of ergosterol released from the glucoside in the sample.
-
Convert the amount of released ergosterol to the amount of this compound using the following formula:
This compound (µg) = Ergosterol (µg) x (Molecular Weight of this compound / Molecular Weight of Ergosterol)
(Molecular Weight of Ergosterol ≈ 396.65 g/mol ; Molecular Weight of Glucose ≈ 180.16 g/mol ; Molecular Weight of this compound ≈ 558.81 g/mol )
-
Express the this compound content as µg per gram of dry fungal biomass.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Sterylglucosides in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of steryl glycosides for their analysis in foods [agris.fao.org]
- 5. Enzymatic hydrolysis of steryl glucosides, major contaminants of vegetable oil-derived biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ergosterol Glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergosterol (B1671047) glucoside is a glycosylated form of ergosterol, a sterol predominantly found in the cell membranes of fungi and protozoa. The presence and concentration of ergosterol and its derivatives are often used as biomarkers for fungal biomass in various matrices. In pharmaceutical research and development, the analysis of ergosterol glucoside can be crucial for understanding fungal metabolism, identifying antifungal drug targets, and for quality control of products derived from fungal sources. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of intact this compound.
Due to the addition of a polar glucose moiety, this compound exhibits different chromatographic behavior compared to its aglycone, ergosterol. While ergosterol is readily analyzed by reversed-phase HPLC with UV detection due to its conjugated diene system, this compound's lower UV absorptivity and higher polarity necessitate alternative detection methods for sensitive and specific quantification. This note describes a method utilizing HPLC coupled with Mass Spectrometry (MS), which provides high sensitivity and specificity for the analysis of steryl glucosides.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) from Fungal Matrix
This protocol outlines the extraction of this compound from a fungal cell culture.
-
Materials:
-
Fungal biomass
-
Lyophilization equipment
-
Silica-based Solid-Phase Extraction (SPE) cartridges
-
Isopropanol
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Harvest fungal biomass by centrifugation or filtration.
-
Lyophilize the biomass to dryness.
-
Homogenize the dried biomass to a fine powder.
-
Extract the lipids from a known mass of the homogenized powder with a chloroform:methanol (2:1, v/v) solution. Vortex thoroughly for 15 minutes.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a minimal amount of chloroform.
-
Condition a silica (B1680970) SPE cartridge by washing with hexane.
-
Load the reconstituted lipid extract onto the SPE cartridge.
-
Wash the cartridge with hexane to elute non-polar lipids like steryl esters.
-
Elute the this compound fraction with a mixture of chloroform and methanol. The optimal ratio should be determined empirically, starting with a higher proportion of chloroform and gradually increasing the methanol content.
-
Evaporate the collected fraction to dryness under nitrogen.
-
Reconstitute the purified extract in the initial mobile phase for HPLC analysis.
-
2. HPLC-MS/MS Analysis Protocol
This protocol details the instrumental parameters for the analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 85% B
-
2-15 min: Linear gradient to 100% B
-
15-25 min: Hold at 100% B
-
25.1-30 min: Return to 85% B for column re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound would need to be determined by infusion of a standard. A possible transition would be the sodiated adduct [M+Na]⁺ as the precursor ion, with a characteristic fragment as the product ion.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the described HPLC method for this compound analysis.
Table 1: Chromatographic and MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 Reversed-Phase (2.1 x 150 mm, 3.5 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | 8.5 - 9.5 min |
| MS/MS Detection (ESI+) | |
| Precursor Ion (e.g., [M+Na]⁺) | m/z 581.4 |
| Product Ion | To be determined empirically |
| Dwell Time | 100 ms |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Mandatory Visualization
Caption: Workflow for this compound Analysis.
Caption: Simplified this compound Biosynthesis Pathway.
Application Note: Identification and Characterization of Ergosterol Glucoside using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making it a key target for antifungal drug development. Its glycosylated form, ergosterol glucoside, plays a significant role in fungal physiology and pathogenesis. Accurate identification and quantification of this compound are crucial for understanding its biological functions and for the development of novel antifungal therapies. This application note provides a detailed protocol for the identification and characterization of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the Method
This method utilizes the high separation efficiency of UPLC and the sensitivity and specificity of tandem mass spectrometry for the analysis of this compound. The workflow involves the extraction of lipids, including steryl glucosides, from the sample matrix, followed by chromatographic separation and mass spectrometric detection. Identification is based on the accurate mass measurement of the precursor ion and the characteristic fragmentation pattern of this compound in the MS/MS spectrum. Quantification can be achieved by using an appropriate internal standard and creating a calibration curve.
Experimental Protocols
Sample Preparation: Extraction of Steryl Glucosides from Fungal Culture
This protocol is adapted from established methods for ergosterol and steryl glucoside extraction.
Materials:
-
Fungal cell pellet
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Ultrasonic water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Cell Lysis and Saponification:
-
To a known amount of fungal cell pellet (e.g., 100 mg), add 10 mL of 10% (w/v) KOH in methanol.
-
Sonicate the mixture in an ultrasonic water bath for 30 minutes.
-
Incubate the sample at 80°C for 60 minutes to ensure complete cell lysis and saponification of esterified sterols.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of deionized water and 10 mL of n-hexane to the saponified mixture.
-
Vortex vigorously for 2 minutes to extract the non-saponifiable lipids, including this compound, into the hexane (B92381) layer.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction of the aqueous phase with another 10 mL of n-hexane.
-
Combine the hexane extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.
-
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 90% A
-
1-10 min: Linear gradient to 100% B
-
10-12 min: Hold at 100% B
-
12.1-15 min: Return to 90% A and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Full Scan with subsequent product ion scans.
Data Presentation
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the literature, the following table provides typical parameters for the analysis of ergosterol, the aglycone of this compound. These values can serve as a starting point for method development for this compound quantification.
| Parameter | Value | Reference |
| Precursor Ion (Ergosterol, [M+H-H₂O]⁺) | m/z 379.3 | [1][2] |
| Product Ions (Ergosterol) | m/z 69.1, 81.1, 95.1, 109.1, 145.1, 159.1 | [1] |
| Precursor Ion (this compound, [M+Na]⁺) | m/z 581.4 | |
| Aglycone Fragment Ion (from this compound) | m/z 379.3 | |
| Linear Range (Ergosterol) | 0.05 - 10 µg/mL | |
| Limit of Detection (LOD) (Ergosterol) | ~0.1 ng on column | |
| Limit of Quantification (LOQ) (Ergosterol) | ~0.3 ng on column | |
| Typical Concentration in Fungi (Ergosterol) | 2 - 15 µg/mg dry weight |
Note: For accurate quantification of this compound, it is essential to use a certified standard of this compound to establish a calibration curve and determine the instrument's linear range, LOD, and LOQ for this specific compound. The values for ergosterol are provided for guidance.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Simplified fragmentation of this compound in MS/MS.
Caption: Biosynthesis and breakdown of this compound.
Discussion
The presented UPLC-MS/MS method provides a robust and sensitive approach for the identification and characterization of this compound. The detailed sample preparation protocol is optimized for the extraction of steryl glucosides from fungal matrices. The chromatographic and mass spectrometric conditions are designed to achieve good separation and sensitive detection.
The fragmentation of this compound typically involves the neutral loss of the glucose moiety, followed by the fragmentation of the ergosterol backbone. The resulting product ions are characteristic of the ergosterol structure and can be used for unambiguous identification.
For quantitative analysis, the use of an internal standard, such as a stable isotope-labeled this compound, is highly recommended to correct for matrix effects and variations in extraction efficiency. In the absence of a specific standard for this compound, semi-quantification can be performed using an ergosterol standard, with the understanding that the ionization efficiency may differ between the glycosylated and non-glycosylated forms.
Conclusion
This application note provides a comprehensive guide for the analysis of this compound using UPLC-MS/MS. The detailed protocols and data will be valuable for researchers in mycology, drug discovery, and natural product chemistry who are interested in studying the role of this important fungal metabolite.
References
Application Notes and Protocols for the Structural Elucidation of Ergosterol Glucoside using Nuclear Magnetic Resonance (NMR) Spectroscopy
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Ergosterol (B1671047) glucoside, a glycosylated form of the primary sterol found in fungi and protozoa, plays a significant role in various biological processes. Its accurate structural characterization is paramount for understanding its function and for potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the three-dimensional structure of such natural products in solution. This document provides detailed application notes and experimental protocols for the structural elucidation of ergosterol glucoside using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation
The structural elucidation of this compound relies on the careful analysis and interpretation of various NMR spectra. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts. The data for the ergosterol moiety is based on published values for ergosterol. The data for the glucose moiety and the C-3 position of the aglycone are based on the closely related compound, β-sitosterol-3-O-β-D-glucopyranoside, recorded in pyridine-d₅, which serves as an excellent reference due to structural similarity.
Table 1: ¹H NMR Chemical Shift Data (500 MHz, Pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ergosterol Moiety | |||
| 3 | ~3.95 | m | |
| 6 | ~5.58 | m | |
| 7 | ~5.40 | m | |
| 18 | ~0.65 | s | |
| 19 | ~0.95 | s | |
| 21 | ~1.05 | d | 6.5 |
| 22 | ~5.25 | dd | 15.3, 8.5 |
| 23 | ~5.18 | dd | 15.3, 8.5 |
| 26 | ~0.85 | d | 6.8 |
| 27 | ~0.83 | d | 6.8 |
| 28 | ~0.93 | d | 7.0 |
| Glucose Moiety | |||
| 1' | ~4.90 | d | 7.8 |
| 2' | ~4.25 | m | |
| 3' | ~4.35 | m | |
| 4' | ~4.30 | m | |
| 5' | ~4.05 | m | |
| 6'a | ~4.55 | dd | 11.5, 2.0 |
| 6'b | ~4.40 | dd | 11.5, 5.5 |
Table 2: ¹³C NMR Chemical Shift Data (125 MHz, Pyridine-d₅)
| Position | Chemical Shift (δ, ppm) |
| Ergosterol Moiety | |
| 1 | ~39.5 |
| 2 | ~32.2 |
| 3 | ~78.5 |
| 4 | ~40.0 |
| 5 | ~141.8 |
| 6 | ~120.0 |
| 7 | ~117.5 |
| 8 | ~139.8 |
| 9 | ~46.5 |
| 10 | ~37.3 |
| 11 | ~21.3 |
| 12 | ~39.3 |
| 13 | ~43.0 |
| 14 | ~54.8 |
| 15 | ~23.2 |
| 16 | ~28.5 |
| 17 | ~56.0 |
| 18 | ~12.3 |
| 19 | ~16.5 |
| 20 | ~40.6 |
| 21 | ~21.2 |
| 22 | ~135.5 |
| 23 | ~132.2 |
| 24 | ~43.0 |
| 25 | ~33.3 |
| 26 | ~20.0 |
| 27 | ~19.8 |
| 28 | ~17.8 |
| Glucose Moiety | |
| 1' | ~102.5 |
| 2' | ~75.5 |
| 3' | ~78.8 |
| 4' | ~71.8 |
| 5' | ~78.2 |
| 6' | ~62.9 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Sample Quantity: Weigh approximately 5-10 mg of the purified compound for optimal signal-to-noise in a 5 mm NMR tube.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated pyridine (B92270) (pyridine-d₅). Pyridine-d₅ is an excellent solvent for steroidal glycosides as it helps to break down intermolecular hydrogen bonds, leading to better-resolved signals, particularly for the hydroxyl protons of the sugar moiety.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid line broadening in the spectra.
-
Final Check: Ensure the sample is clear and free of air bubbles before placing it in the spectrometer.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate resolution for detailed structural analysis.
-
¹H NMR (Proton):
-
Purpose: To identify all proton signals, their chemical shifts, multiplicities, and coupling constants.
-
Pulse Sequence: zg30 or zgpr (with water suppression if necessary).
-
Spectral Width (SWH): 12-15 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64.
-
-
¹³C NMR (Carbon-13):
-
Purpose: To identify all unique carbon signals.
-
Pulse Sequence: zgpg30 (proton-decoupled).
-
Spectral Width (SWH): 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C).
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings within the molecule, revealing neighboring protons.
-
Pulse Sequence: cosygpmfqf.
-
Spectral Width (SWH) in F1 and F2: Same as the ¹H spectrum (12-15 ppm).
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom (one-bond C-H correlation).
-
Pulse Sequence: hsqcedetgpsisp2.3 (edited HSQC to differentiate CH/CH₃ from CH₂ signals).
-
Spectral Width (SWH) in F2 (¹H): 12-15 ppm.
-
Spectral Width (SWH) in F1 (¹³C): 160-180 ppm.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different spin systems and for identifying the glycosidic linkage.
-
Pulse Sequence: hmbcgplpndqf.
-
Spectral Width (SWH) in F2 (¹H): 12-15 ppm.
-
Spectral Width (SWH) in F1 (¹³C): 200-220 ppm.
-
Long-range Coupling Constant (ⁿJCH): Optimized for a range of 4-8 Hz to observe both two- and three-bond correlations.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 16-64 per increment.
-
Visualization of Workflows and Pathways
This compound Biosynthesis Pathway
The biosynthesis of this compound involves the enzymatic transfer of a glucose moiety to the ergosterol backbone.
Application Notes and Protocols for In Vitro Anti-inflammatory Activity of Ergosterol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol (B1671047), a primary sterol found in fungi, and its derivatives have garnered significant interest for their potential pharmacological activities, including anti-inflammatory properties. Ergosterol glucoside, a glycosidic form of ergosterol, is a promising candidate for the development of novel anti-inflammatory agents. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound in vitro. The assays described herein are fundamental for elucidating the compound's mechanism of action and quantifying its inhibitory effects on key inflammatory mediators and signaling pathways.
The anti-inflammatory effects of ergosterol and its derivatives are believed to be mediated, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] These pathways are crucial in the inflammatory response, leading to the production of pro-inflammatory cytokines and other mediators.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its aglycone, ergosterol. This data is derived from in vitro studies using lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines, which are standard models for assessing inflammation.
Table 1: Inhibitory Effect of this compound and Ergosterol on Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Reference |
| This compound | RAW 264.7 | LPS | 10 | Not Reported | 14.3 | [1] |
| Ergosterol | RAW 264.7 | LPS | 10 | Not Reported | 16.6 | [1] |
| Ergosterol | BV-2 | LPS | 25.21 | ~50% | Not Reported | [3] |
Note: Data for ergosterol is provided as a reference for the aglycone's activity.
Table 2: Inhibitory Effect of Ergosterol on Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulant | Concentration | % Inhibition | Reference |
| Ergosterol | TNF-α | RAW 264.7 | LPS | Not Specified | Significant Suppression | |
| Ergosterol | IL-1α/β | RAW 264.7 | LPS | Not Specified | Significant Suppression | |
| Ergosterol Peroxide | IL-1β | Human Monocytic Cells | LPS | Not Specified | Significant Inhibition | |
| Ergosterol Peroxide | IL-6 | Human Monocytic Cells | LPS | Not Specified | Significant Inhibition | |
| Ergosterol Peroxide | TNF-α | Human Monocytic Cells | LPS | Not Specified | Significant Inhibition |
Note: Data for ergosterol and ergosterol peroxide are presented as they are structurally related to this compound and suggest a similar mechanism of action. Specific quantitative data for the direct effect of this compound on these cytokines is limited in the currently available literature.
Table 3: Effect of Ergosterol on Reactive Oxygen Species (ROS)
| Compound | Assay | System | Effect | Reference |
| Ergosterol | Lipid Peroxidation | In vitro | Inhibition | |
| Ergosterol | Intracellular ROS | In vitro | Reduction |
Note: Ergosterol has demonstrated antioxidant properties by inhibiting lipid peroxidation and reducing intracellular ROS levels. The antioxidant potential of this compound is an important area for further investigation.
Experimental Workflow
The general workflow for assessing the anti-inflammatory activity of this compound is depicted below.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
RAW 264.7: Murine macrophage cell line.
-
BV-2: Murine microglial cell line.
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Materials:
-
RAW 264.7 or BV-2 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard
-
96-well plate
-
-
Protocol:
-
Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Cell culture supernatants (from the same experimental setup as the NO assay)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (follow manufacturer's instructions)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H2SO4)
-
-
General Protocol (refer to specific kit instructions for details):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS using a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Materials:
-
RAW 264.7 or BV-2 cells
-
This compound
-
LPS
-
DCFH-DA
-
96-well black, clear-bottom plate
-
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS for the desired time (e.g., 6-12 hours).
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol is to assess the effect of this compound on the activation of key proteins in the NF-κB (e.g., phosphorylation of p65 and IκBα) and MAPK (e.g., phosphorylation of p38, ERK, JNK) signaling pathways.
-
Materials:
-
Cell lysates (from cells treated with this compound and LPS)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
-
Signaling Pathway Diagrams
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, including p38, ERK, and JNK, is another critical signaling cascade in inflammation. LPS activation of this pathway leads to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting one or more of these MAPK pathways.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ergosterol Glucoside in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of ergosterol (B1671047) glucoside and its metabolism in the development of novel antifungal agents. The central strategy revolves around the inhibition of sterylglucosidase (Sgl1), a key fungal enzyme responsible for the hydrolysis of ergosterol glucoside. Inhibition of Sgl1 leads to the accumulation of this compound and its acylated derivatives, which attenuates fungal virulence and triggers a host immune response, making it a promising target for new antifungal therapies.
Introduction
Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining its integrity, fluidity, and function. While the ergosterol biosynthesis pathway has been a successful target for existing antifungal drugs, such as azoles and polyenes, the emergence of drug-resistant fungal strains necessitates the exploration of novel therapeutic strategies. One such strategy focuses on the metabolism of this compound, a glycolipid present in fungi.
The enzyme sterylglucosidase 1 (Sgl1) hydrolyzes ergosterol 3β-D-glucoside into ergosterol and glucose. Genetic deletion of the SGL1 gene in pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus results in the accumulation of this compound and acylated ergosterol glucosides (AEGs). This accumulation has been shown to significantly reduce fungal virulence, highlighting Sgl1 as a promising target for the development of new antifungal agents. This document outlines the mechanism of action, presents quantitative data for Sgl1 inhibitors, and provides detailed protocols for key experiments in this research area.
Data Presentation: Antifungal Activity of Sterylglucosidase Inhibitors
The development of Sgl1 inhibitors is an active area of research. The following table summarizes the inhibitory activity of selected compounds against Sgl1 and their antifungal efficacy where available.
| Compound ID | Target Enzyme | Fungal Species | IC₅₀ (µM) | MIC (µg/mL) | Reference |
| Hit 1 | Sgl1 | Cryptococcus neoformans | ~1 | - | [1] |
| Hit 9 | Sgl1 | Cryptococcus neoformans | ~1 | - | [1] |
| Hit 15 | Sgl1 | Cryptococcus neoformans | ~1 | - | [1] |
| Hit B | SglA | Aspergillus fumigatus | 10 | >100 | [2] |
| Hit C | SglA | Aspergillus fumigatus | 1 | >100 | [2] |
| Derivative B7 | SglA | Aspergillus fumigatus | <9 | - |
Note: MIC (Minimum Inhibitory Concentration) values for direct Sgl1 inhibitors are not widely reported in the literature, as the primary effect is often virulence attenuation rather than direct fungicidal or fungistatic activity in standard laboratory media. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of Sgl1 by 50%.
Signaling Pathways and Mechanism of Action
The inhibition of sterylglucosidase (Sgl1) disrupts the normal metabolism of this compound, leading to its accumulation and the accumulation of its acylated derivatives. This accumulation triggers a cascade of events that ultimately reduces fungal pathogenicity.
The accumulation of acylated ergosterol glucosides (AEGs) within the fungal cell leads to dysfunctional autophagy, contributing to reduced virulence. Furthermore, these accumulated AEGs can be released from the fungal cell in extracellular vesicles and act as pathogen-associated molecular patterns (PAMPs). In the host, AEGs are recognized by the C-type lectin receptor Mincle on immune cells, triggering a pro-inflammatory response that helps to control the fungal infection.
Experimental Workflow
The development of novel Sgl1 inhibitors involves a multi-step process, from initial screening to in vivo efficacy studies.
Logical Relationships
The central hypothesis for this antifungal strategy is based on the critical role of Sgl1 in fungal virulence.
Experimental Protocols
Protocol 1: Synthesis of Ergosterol 3β-D-Glucoside (Substrate)
This protocol describes a general method for the synthesis of ergosterol 3β-D-glucoside using a modified Koenigs-Knorr reaction. This synthesized substrate is essential for in vitro sterylglucosidase activity and inhibition assays.
Materials:
-
Ergosterol
-
α-Acetobromoglucose
-
Silver carbonate (Ag₂CO₃)
-
Drierite (anhydrous calcium sulfate)
-
Anhydrous toluene
-
Anhydrous methanol
-
Sodium methoxide (B1231860) solution (0.5 M in methanol)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607)/methanol mixture)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Glycosylation Reaction: a. In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ergosterol (1 equivalent) in anhydrous toluene. b. Add α-acetobromoglucose (1.5 equivalents), freshly prepared silver carbonate (2 equivalents), and Drierite. c. Reflux the mixture with stirring for 24-48 hours, monitoring the reaction progress by TLC. d. After completion, cool the reaction mixture to room temperature and filter to remove the silver salts and Drierite. e. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude acetylated this compound.
-
Purification of Acetylated this compound: a. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform to chloroform/methanol) to isolate the acetylated this compound.
-
Deacetylation (Zemplén Deacetylation): a. Dissolve the purified acetylated this compound in a mixture of anhydrous chloroform and anhydrous methanol. b. Add a catalytic amount of sodium methoxide solution and stir the mixture at room temperature for 2-4 hours, monitoring by TLC. c. Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and evaporate the solvent.
-
Final Purification: a. Purify the final product, ergosterol 3β-D-glucoside, by silica gel column chromatography using a chloroform/methanol solvent system. b. Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Sterylglucosidase (Sgl1) Inhibition Assay
This protocol describes a fluorometric assay for measuring the activity and inhibition of Sgl1 using a commercially available fluorescent substrate.
Materials:
-
Recombinant Sgl1 enzyme
-
Resorufin (B1680543) β-D-glucopyranoside (fluorescent substrate)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of resorufin β-D-glucopyranoside in DMSO. b. Prepare a working solution of the substrate in assay buffer to the desired final concentration (e.g., 20 µM). c. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Protocol: a. In a 96-well microplate, add 2 µL of the test compound dilutions or DMSO (for control wells). b. Add 48 µL of the Sgl1 enzyme solution in assay buffer to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to each well. e. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. f. Measure the increase in fluorescence (Excitation: ~570 nm, Emission: ~585 nm) over time (e.g., every minute for 30 minutes).
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the CLSI M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
Materials:
-
Fungal isolate to be tested (e.g., Candida albicans, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Test compound (Sgl1 inhibitor)
-
96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a fungal suspension in sterile saline from 3-5 colonies. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Preparation of Antifungal Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.
-
Inoculation of Microtiter Plates: a. Transfer 100 µL of each antifungal dilution to the wells of the test plate. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
Incubation: a. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: a. Read the plates visually or using a microplate reader at 530 nm. b. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.
Conclusion
The targeting of sterylglucosidase represents a novel and promising strategy for the development of new antifungal agents. By disrupting the metabolism of this compound, Sgl1 inhibitors can effectively attenuate fungal virulence and stimulate the host immune system. The protocols and data presented in these application notes provide a framework for researchers to explore this exciting area of antifungal drug discovery. Further research is needed to identify more potent and specific Sgl1 inhibitors and to fully elucidate the downstream effects of this compound accumulation in various pathogenic fungi.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of HPLC-UV Conditions for Ergosterol Glucoside Separation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with the optimization of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for the separation of ergosterol (B1671047) glucoside. While specific literature on the HPLC-UV analysis of ergosterol glucoside is limited, this guide leverages established methods for the closely related compound, ergosterol, and general principles of chromatography to provide a robust starting point for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the key difference in chromatographic behavior between ergosterol and this compound?
This compound is significantly more polar than ergosterol due to the addition of the glucose moiety. In reverse-phase HPLC, this will result in a much shorter retention time for this compound compared to ergosterol under the same conditions.[1] Therefore, the mobile phase composition will need to be adjusted to achieve adequate retention and separation.
Q2: What is a good starting point for a mobile phase to separate this compound?
Given the increased polarity of this compound, a mobile phase with a higher aqueous content is recommended as a starting point. While methods for ergosterol often use high percentages of organic solvents like methanol (B129727) or acetonitrile[2][3][4], for this compound, you should start with a lower concentration of the organic solvent and gradually increase it. A gradient elution, starting with a higher aqueous percentage and ramping up the organic solvent concentration, is likely to be more effective for separating this compound from other sample components.
Q3: Which stationary phase is most suitable for this compound separation?
C18 columns are widely and reliably used for the separation of ergosterol and other sterols, providing sharp and well-resolved peaks.[2] This makes a C18 stationary phase an excellent starting point for developing a separation method for this compound.
Q4: What is the optimal UV wavelength for detecting this compound?
The UV absorption of this compound is determined by the ergosterol chromophore. Ergosterol has characteristic strong UV absorption with maxima around 282 nm. Therefore, a detection wavelength of 282 nm is recommended for the analysis of this compound. The UV absorption spectrum of ergosterol typically shows two major peaks at approximately 274 nm and 282 nm, a minor peak at 290 nm, and a shoulder at 262 nm.
Q5: Can I analyze this compound by analyzing its aglycone (ergosterol)?
Yes, an alternative approach is to hydrolyze the glucoside to yield free ergosterol, which can then be analyzed using well-established HPLC-UV methods. This can be achieved through acidic or enzymatic hydrolysis. This method can be useful for quantification if a pure standard of this compound is not available. However, this will not provide information on the intact glucoside.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC. Potential causes and their solutions include:
-
Secondary Interactions: Interactions between the analyte and active sites on the silica (B1680970) packing material can cause tailing.
-
Solution: Use a high-purity silica-based column. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help, though this is less necessary with modern high-purity columns.
-
-
Low Buffer Concentration: If the mobile phase pH is not properly controlled, interactions can occur.
-
Solution: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range, to maintain a constant pH.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
Q: My peak is showing fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Overload: Severe column overload can also manifest as fronting.
-
Solution: Dilute your sample.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. Why is this happening?
A: Fluctuating retention times can compromise the reliability of your results. Common causes include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of your mobile phase for each run. Degas the mobile phase to prevent bubble formation.
-
-
Column Temperature: Variations in column temperature can affect retention.
-
Solution: Use a column oven to maintain a constant and stable temperature. A temperature of 30°C is often used for ergosterol stability.
-
-
Pump Issues: An unstable flow rate from the pump will cause retention time to vary.
-
Solution: Prime the pump to remove air bubbles and check for leaks in the system.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Monitor column performance and replace it when necessary.
-
Issue 3: Extraneous or "Ghost" Peaks
Q: I am seeing unexpected peaks in my chromatogram. What is their source?
A: These "ghost" peaks can originate from several sources:
-
Late Elution from Previous Injections: A compound from a previous injection may elute in a subsequent run, especially in gradient elution.
-
Solution: Extend the run time or add a column wash step at the end of your gradient to ensure all components have eluted.
-
-
Contamination: Contaminants in the mobile phase, sample, or from the HPLC system itself can appear as peaks.
-
Solution: Use high-purity solvents and sample preparation materials. Regularly flush the system to remove any accumulated contaminants.
-
Data Presentation
The following tables summarize typical HPLC-UV conditions used for the analysis of ergosterol , which can be used as a starting point for developing a method for This compound .
Table 1: HPLC Columns and Mobile Phases for Ergosterol Analysis
| Stationary Phase | Column Dimensions | Mobile Phase | Elution Mode | Reference |
| Ascentis C18 | 25 cm × 4.6 mm, 5 µm | Methanol:Water (98:2, v/v) | Isocratic | |
| Phenomenex Luna C18 | 250 × 4.6 mm, 5 µm | Methanol:Acetic Acid 0.05% (95:5, v/v) | Gradient | |
| Inertsil 100A ODS-3 | 150 mm x 4.6 mm, 5 µm | Acetonitrile:Methanol (70:30, v/v) | Isocratic | |
| Supelcosil LC18 | 250 x 4.6 mm, 5 µm | Methanol:Acetonitrile (80:20, v/v) | Isocratic | |
| Poroshell 120 SB-C18 | 4.6 × 30 mm, 2.7 µm | 94% Ethanol | Isocratic |
Table 2: HPLC Operating Parameters for Ergosterol Analysis
| Flow Rate (mL/min) | Column Temperature (°C) | Detection Wavelength (nm) | Injection Volume (µL) | Reference |
| 1.0 | 30 | Not Specified | Not Specified | |
| 1.0 | 25 | 282 | 20 | |
| 1.0 | 35 | 280 | 20 | |
| 1.4 | Not Specified | 282 | Not Specified | |
| 1.0 | Not Specified | 290 | Not Specified | |
| 1.0 | Not Specified | 283 | Not Specified |
Experimental Protocols
Protocol: HPLC-UV Analysis of Ergosterol (Adaptable for this compound)
This protocol provides a general procedure for the analysis of ergosterol by HPLC-UV. This method should be adapted and validated for the specific analysis of this compound, likely by modifying the mobile phase to be more polar.
1. Materials and Reagents
-
Ergosterol standard
-
HPLC-grade methanol, acetonitrile, and water
-
Samples containing ergosterol or this compound
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Standard Solution Preparation
-
Prepare a stock solution of ergosterol in a suitable solvent like methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.1 to 100.0 µg/mL).
4. Sample Preparation
-
Sample preparation will be matrix-dependent and may involve extraction and clean-up steps. A common procedure involves saponification followed by liquid-liquid or solid-phase extraction.
-
For solid samples, extraction with a solvent like methanol/dichloromethane may be employed.
-
The final extract should be filtered through a 0.2 or 0.45 µm syringe filter before injection.
5. Chromatographic Conditions (Starting Point)
-
Column: C18 reversed-phase column
-
Mobile Phase: For this compound, start with a higher polarity mobile phase, for example, Methanol:Water (70:30, v/v). A gradient elution from a higher aqueous composition may be necessary.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 282 nm
-
Injection Volume: 20 µL
6. Analysis
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak based on its retention time compared to a standard (if available) or by using techniques like mass spectrometry for confirmation.
-
Quantify the amount of this compound in the samples using the calibration curve.
7. Method Validation
-
Validate the developed method for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.
Mandatory Visualization
Caption: Workflow for HPLC Method Optimization.
Caption: Troubleshooting Guide for Common HPLC Issues.
References
- 1. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 2. Comparing ergosterol identification by HPLC with fungal serology in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
Overcoming challenges in the quantification of ergosterol glucoside in complex matrices
Welcome to the technical support center for the quantification of ergosterol (B1671047) glucoside. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of ergosterol glucoside in complex matrices.
Problem: Low or No Recovery of this compound
Possible Causes & Solutions:
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Inefficient Extraction: The polarity of your extraction solvent may be inappropriate for this compound, which is more polar than free ergosterol. Your cell lysis method may also be insufficient to break down the fungal cell walls.
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Solution: Consider a multi-step or biphasic solvent system. A modified Bligh and Dyer extraction using a chloroform:methanol:water mixture is often effective. For robust cell lysis, combine chemical methods (e.g., alkaline hydrolysis) with physical disruption like bead beating or ultrasonication.[1][2][3]
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Analyte Degradation: Ergosterol and its derivatives are susceptible to degradation from light, heat, and oxidation.[4][5]
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Solution: Work under low light conditions and use amber glassware for all sample preparation and storage. Store samples and extracts at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles.
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Ineffective Sample Cleanup: Co-extracted matrix components can interfere with detection and lead to signal suppression.
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Solution: Implement a Solid-Phase Extraction (SPE) step after the initial extraction to remove interfering lipids and other compounds. C18 or silica-based SPE cartridges are commonly used.
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Troubleshooting Workflow for Low Analyte Recovery
Problem: High Signal Suppression or Enhancement in Mass Spectrometry (Matrix Effect)
Possible Causes & Solutions:
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Co-eluting Matrix Components: Lipids, salts, and other endogenous molecules from the sample matrix can co-elute with this compound and interfere with the ionization process in the MS source, either suppressing or enhancing the signal.
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Solution 1 - Improve Chromatography: Optimize the HPLC gradient to better separate the analyte from interfering compounds.
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Solution 2 - Sample Dilution: A simple method to reduce the concentration of interfering components. However, this may bring the analyte concentration below the limit of quantification.
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Solution 3 - Enhanced Cleanup: Use a more rigorous SPE protocol.
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Solution 4 - Matrix-Matched Calibration: Prepare calibration standards in an extract from a blank matrix (a sample known to not contain the analyte). This helps to compensate for the matrix effect during quantification.
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Problem: Poor Chromatographic Peak Shape (Tailing, Splitting)
Possible Causes & Solutions:
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Column Overload: Injecting too high a concentration of the analyte or co-extracted materials.
-
Solution: Dilute the sample extract before injection.
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-
Column Degradation: The stationary phase of the HPLC column can be damaged by aggressive sample matrices or improper mobile phases.
-
Solution: Use a guard column to protect the analytical column. If the problem persists, replace the column.
-
-
Mobile Phase Incompatibility: The pH or composition of the mobile phase may be unsuitable.
-
Solution: Ensure the sample solvent is compatible with the initial mobile phase conditions. Adjust the mobile phase pH or organic modifier concentration.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended extraction method for this compound from a complex matrix like soil or plant tissue?
A1: There is no single universal method, as the optimal procedure depends on the specific matrix. However, a robust starting point is an alkaline extraction followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Alkaline treatment helps to break down cell walls and hydrolyze ester linkages, while the subsequent extraction and cleanup steps isolate the analyte. Chloroform-based extraction has also been shown to produce consistently higher concentrations of ergosterol in both root and growth substrate samples.
Table 1: Comparison of Common Extraction Strategies
| Method | Key Steps | Pros | Cons |
| Alkaline Extraction | Saponification with KOH in methanol, followed by LLE with hexane (B92381) or other nonpolar solvent. | Effective cell lysis; removes interfering lipids. | Can degrade some analytes if conditions are too harsh. |
| Solvent Extraction (e.g., Methanol/Chloroform) | Sonication or homogenization in a solvent mixture (e.g., 2:1 chloroform:methanol). | Milder than alkaline extraction; good for a broad range of lipids. | Less efficient cell lysis; may co-extract more interferences. |
| Microwave-Assisted Extraction (MAE) | Sample is heated with a solvent in a microwave system. | Very rapid extraction times; reduced solvent consumption. | Requires specialized equipment; potential for thermal degradation. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2). | Environmentally friendly; highly selective. | May not efficiently recover naturally occurring ergosterol from soil. |
Q2: How should I properly store samples and extracts to prevent this compound degradation?
A2: Ergosterol and its derivatives are sensitive to oxidation and UV light. To ensure stability:
-
Samples: Freeze soil, tissue, or cell pellets immediately after collection and store them at -80°C until extraction.
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Extracts: Store extracts in amber glass vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Always minimize the exposure of samples and extracts to light and heat.
Q3: Is derivatization necessary for the analysis of this compound?
A3: It depends on the analytical technique used.
-
For HPLC-MS: No, derivatization is not required. The polarity of this compound makes it suitable for analysis by reverse-phase liquid chromatography with electrospray ionization (ESI).
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For GC-MS: Yes, derivatization is necessary. This compound is not volatile enough for GC analysis. It must be derivatized (e.g., silylation) to increase its volatility and thermal stability.
General Workflow for this compound Quantification
Q4: Which analytical technique offers the best performance for quantifying this compound?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It offers superior selectivity and sensitivity compared to other techniques, which is crucial when dealing with complex matrices.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Derivatization? | Sensitivity | Selectivity | Key Advantage |
| HPLC-UV/DAD | Separation by LC, detection by UV absorbance (~282 nm). | No | Moderate | Low to Moderate | Widely available, cost-effective. |
| GC-MS | Separation by GC, detection by mass spectrometry. | Yes (Required) | High | High | Excellent for sterol profiling. |
| HPLC-MS/MS | Separation by LC, detection by parent/fragment ion transitions. | No | Very High | Very High | Gold standard for quantification in complex matrices due to specificity. |
Q5: How can I confirm the identity of a peak as this compound?
A5: A multi-step approach is recommended for confident identification:
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Retention Time Matching: Compare the retention time of the peak in your sample to that of a certified this compound standard run under the same chromatographic conditions.
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UV Spectrum Matching: If using a Diode Array Detector (DAD), compare the UV spectrum of the peak to the standard. Ergosterol has a characteristic spectrum due to its conjugated double bonds.
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Mass Spectrometry Confirmation: This is the most definitive method.
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High-Resolution MS: Obtain an accurate mass measurement of the molecular ion. For this compound, this would correspond to its exact molecular formula.
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Tandem MS (MS/MS): Compare the fragmentation pattern of your sample peak to that of the standard. The fragmentation of the glycosidic bond to yield an ergosterol aglycone fragment is a key diagnostic ion.
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References
- 1. Comparison of commonly used extraction methods for ergosterol in soil samples [international-agrophysics.org]
- 2. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Storage temperature and UV-irradiation influence on the ergosterol content in edible mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enhancing the resolution of ergosterol glucoside peaks in chromatography
Welcome to the technical support center for the chromatographic analysis of ergosterol (B1671047) glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ergosterol glucoside and why is its resolution in chromatography important?
A1: this compound is a glycosylated form of ergosterol, the primary sterol in fungal cell membranes. It consists of an ergosterol molecule attached to a glucose unit. Accurate chromatographic separation and quantification of this compound are crucial for studying fungal physiology, pathogenesis, and for the development of antifungal drugs. Poor resolution can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main challenges in achieving high-resolution peaks for this compound?
A2: The primary challenges stem from the molecule's properties. Being a glycosylated sterol, it has a more hydrophilic character compared to free ergosterol, which can affect its interaction with reversed-phase columns.[1][2] Additionally, its low volatility and limited sensitivity with conventional HPLC detectors like UV-Vis can make detection and achieving sharp peaks difficult.[3] The solubility of steryl glucosides can also be a challenge, as they may require specific solvent mixtures like tetrahydrofuran (B95107) (THF) and water for proper dissolution, which can be less common in standard HPLC mobile phases.
Q3: Which chromatographic technique is most suitable for the analysis of this compound?
A3: Liquid chromatography-mass spectrometry (LC-MS) is the technique of choice for the analysis of steryl glucosides.[2][3] This is due to the low volatility of these compounds, which makes gas chromatography (GC) without derivatization unsuitable, and their limited sensitivity with conventional HPLC detectors. LC-MS, particularly with electrospray ionization (ESI), offers the necessary sensitivity and selectivity for accurate detection and quantification.
Q4: What type of HPLC column is recommended for this compound separation?
A4: For reversed-phase HPLC or UPLC analysis of steryl glucosides, a C18 column is a common and effective choice. Specifically, columns designed for ultra-high performance liquid chromatography (UPLC), such as an ACQUITY BEH C18 column, can provide excellent resolution and peak shape.
Troubleshooting Guide: Enhancing the Resolution of this compound Peaks
This guide addresses common problems encountered during the chromatographic analysis of this compound, focusing on improving peak resolution.
Issue 1: Broad or Tailing Peaks
Broad or tailing peaks are a frequent issue that can compromise resolution and the accuracy of quantification.
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. | Unwanted interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing. A competing base will interact with these sites, reducing their availability to the analyte. |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous component of the mobile phase. For acidic compounds, a lower pH (2-3) is often beneficial, while for basic compounds, a higher pH (7-8) may be required. | The ionization state of the analyte can significantly impact peak shape. Maintaining a consistent and appropriate pH ensures the analyte is in a single ionic form. |
| Column Overload | Reduce the sample concentration or the injection volume. | Injecting too much sample can lead to peak fronting or tailing as the stationary phase becomes saturated. |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter to connect the injector, column, and detector. | Excessive volume in the flow path outside of the column can contribute to peak broadening. |
| Poor Sample Solubility in Mobile Phase | Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. |
Issue 2: Poor Peak Resolution (Co-elution)
When two or more peaks are not adequately separated, it can be difficult to identify and quantify individual components.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Separation Efficiency | Decrease the flow rate. | A lower flow rate allows for more interactions between the analyte and the stationary phase, which can improve separation. |
| Inadequate Selectivity | Modify the mobile phase composition. Experiment with different organic modifiers (e.g., acetonitrile, methanol) or change the ratio of organic to aqueous phase. | Changing the mobile phase composition alters the selectivity of the separation, which can improve the resolution between closely eluting peaks. |
| Unsuitable Stationary Phase | Switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase). | Different stationary phases offer different selectivities, which may be more suitable for separating your specific analytes. |
| Inappropriate Column Temperature | Optimize the column temperature. | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound
This protocol is adapted from a method for the analysis of dietary steryl glucosides and is suitable for the identification and quantification of this compound.
1. Sample Preparation:
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Prepare stock solutions of this compound standards in 100% methanol (B129727) (e.g., 0.2 mg/mL).
-
Dilute the stock solution with methanol to create working standards for calibration curves.
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Extract this compound from the sample matrix using an appropriate method and dissolve the final extract in methanol.
2. UPLC-MS/MS System and Conditions:
| Parameter | Setting |
| UPLC System | ACQUITY UPLC system or equivalent |
| Column | ACQUITY BEH C18 column (50 x 2.1 mm, 1.7 µm particle size) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient Elution | A suitable gradient should be developed, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute the more hydrophobic compounds. |
| Flow Rate | 0.3 - 0.5 mL/min (to be optimized) |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 130°C |
| Desolvation Temperature | 600°C |
| Cone Gas Flow | 35 L/h |
| Desolvation Gas Flow | 850 L/h |
| MS Scan Mode | Full scan (50-1200 m/z) and MS/MS scan for selected precursor ions |
| Collision Energy | 25-30 V (to be optimized for this compound) |
3. Data Analysis:
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Identify this compound based on its retention time and specific mass-to-charge ratio (m/z) of its precursor and product ions.
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Quantify the amount of this compound by comparing the peak area from the sample to a calibration curve generated from the standards.
Visualizations
Logical Workflow for Troubleshooting Poor Peak Resolution
Caption: A flowchart for systematically troubleshooting poor peak resolution.
Conceptual Signaling Pathway of Steryl Glucosides in Fungal Stress Response
References
- 1. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterylglucosides in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steryl glucoside is a lipid mediator in stress-responsive signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Ergosterol Glucoside Quantification by LC-MS
Welcome to the technical support center for the accurate quantification of ergosterol (B1671047) glucoside by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is ergosterol glucoside and why is it important to quantify?
This compound is a glycosylated form of ergosterol, the primary sterol in fungal cell membranes. It plays a role in regulating the physical properties of the cell membrane and is involved in various cellular processes. Accurate quantification of this compound is crucial in several research areas, including:
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Antifungal Drug Development: To understand the mechanism of action of drugs targeting ergosterol biosynthesis and its metabolic pathways.
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Food Science and Agriculture: To assess fungal contamination in food products and study plant-fungal interactions.
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Clinical Diagnostics: As a potential biomarker for fungal infections.
Q2: Where can I obtain an analytical standard for this compound?
Commercial availability of a certified this compound standard is limited but can be found through specialized chemical suppliers. As of late 2025, the following vendors have been identified:
| Vendor | Product Name | CAS Number | Notes |
| BioCrick | This compound | 130155-33-8 | High purity, for research use.[1] |
| MedchemExpress | This compound | 130155-33-8 | For research use only.[2] |
It is recommended to verify the purity and identity of the standard upon receipt.
Q3: What are the expected precursor and product ions for this compound in LC-MS/MS analysis?
This compound can be ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In positive ion mode, you can expect to observe the following ions:
| Adduct | Precursor Ion (m/z) | Major Product Ions (m/z) | Ionization Source |
| [M+H]⁺ | 559.4 | 397.3 ([M+H-Glc]⁺), 379.3 ([M+H-Glc-H₂O]⁺), 363.3, 145.1 | ESI/APCI |
| [M+Na]⁺ | 581.4 | 396.3 (Aglycone), 163.1 (Glucose fragment) | ESI |
Note: The fragmentation pattern of the ergosterol aglycone is characterized by the loss of water and specific cleavages in the sterol ring system. The presence of two double bonds in the B-ring of ergosterol often leads to a characteristic fragment at m/z 145.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound by LC-MS.
Issue 1: Poor or no signal for this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | This compound is more polar than ergosterol. Ensure your extraction solvent has a polar component (e.g., methanol (B129727), isopropanol) in addition to a non-polar solvent (e.g., chloroform (B151607), hexane). Consider a liquid-liquid extraction following saponification. |
| Poor Ionization | Ergosterol and its glycosides can exhibit poor ionization, especially with ESI.[2] Try switching to APCI, which is often more suitable for less polar compounds.[3] Optimize source parameters such as temperature and gas flows. Adding a small amount of an alkali metal salt (e.g., sodium acetate) to the mobile phase can enhance the formation of [M+Na]⁺ adducts in ESI. |
| Analyte Degradation | Ergosterol and its derivatives are sensitive to light and oxidation. Protect samples from light by using amber vials and minimize exposure to air. Store extracts at low temperatures (-20°C or -80°C). |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values. Optimize the collision energy for the specific transition you are monitoring. |
Issue 2: High background or matrix effects leading to inaccurate quantification.
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve chromatographic separation by optimizing the gradient, changing the stationary phase, or using a longer column. |
| Ion Suppression or Enhancement | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). Use a matrix-matched calibration curve to compensate for matrix effects. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in extraction recovery. |
| Contamination from Labware | Ensure all glassware and plasticware are thoroughly cleaned to avoid contamination from lipids and other interfering substances. |
Issue 3: Poor peak shape or retention time variability.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Ensure the mobile phase is fully compatible with the analyte and the column. For reversed-phase chromatography, a mobile phase of methanol or acetonitrile (B52724) with a small amount of water and an additive like formic acid or ammonium (B1175870) formate (B1220265) is a good starting point. |
| Column Overloading | Dilute the sample extract to avoid overloading the analytical column. |
| Column Degradation | If peak shape deteriorates over time, the column may be degrading. Flush the column or replace it if necessary. |
Experimental Protocols
1. Extraction of this compound from Fungal Biomass (Yeast)
This protocol is adapted from established methods for ergosterol extraction and modified for the analysis of this compound.
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Harvest and Lyophilize Cells: Harvest yeast cells by centrifugation and wash with distilled water. Freeze-dry the cell pellet to a constant weight.
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Cell Disruption: Resuspend the lyophilized cells in a suitable buffer and disrupt the cells using mechanical methods such as bead beating or sonication.
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Lipid Extraction:
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Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the disrupted cell suspension.
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Shake vigorously for 24 hours at room temperature in the dark.
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Add 0.660 mL of water, vortex, and centrifuge to separate the phases.
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Carefully collect the lower chloroform layer containing the lipids.
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For exhaustive extraction, re-extract the aqueous layer and cell debris with another 2 mL of chloroform.
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Solvent Evaporation: Combine the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., 90:10 methanol:water) for LC-MS analysis.
2. LC-MS/MS Method for this compound Quantification
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Liquid Chromatography:
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Methanol with 0.1% formic acid.
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Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 10-15 minutes.
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Flow Rate: 0.2-0.4 mL/min.
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Column Temperature: 40°C.
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-
Mass Spectrometry (Triple Quadrupole):
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Ionization Source: ESI or APCI in positive ion mode.
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Scan Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Primary: 559.4 -> 379.3 (for [M+H]⁺).
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Confirmatory: 559.4 -> 363.3 (for [M+H]⁺).
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-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
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Collision Energy: Optimize for each MRM transition to achieve the most stable and intense fragment ion signal.
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Visualizations
References
Addressing matrix effects in the analysis of ergosterol glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of ergosterol (B1671047) glucoside and related steryl glucosides by LC-MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of ergosterol glucoside?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In the analysis of steryl glucosides, matrix effects have been shown to reduce the signal by up to 50% in some samples.[2][3] This can significantly impact the accuracy, precision, and sensitivity of your assay.[1]
Q2: My this compound signal is low and inconsistent. How can I determine if this is due to matrix effects?
A: To determine if low and inconsistent signals are due to matrix effects, you can perform a post-extraction spiking experiment. This involves comparing the response of a standard spiked into a blank matrix extract to the response of the same standard in a neat solvent.
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Procedure:
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Prepare a blank sample extract by following your entire sample preparation procedure without the analyte.
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Spike a known concentration of this compound standard into this blank extract.
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Prepare a solution of the this compound standard in the mobile phase or reconstitution solvent at the same concentration.
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Analyze both samples by LC-MS/MS.
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Calculate the matrix factor (MF) as follows:
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MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent)
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Interpretation:
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An MF value less than 1 indicates ion suppression.
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An MF value greater than 1 indicates ion enhancement.
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An MF value close to 1 suggests minimal matrix effects.
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Q3: What are the most effective strategies to mitigate matrix effects in my this compound analysis?
A: A multi-pronged approach is often the most effective way to address matrix effects. The primary strategies include:
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Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:
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Solid-Phase Extraction (SPE): Can be effective for cleaning up complex samples.
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Liquid-Liquid Extraction (LLE): An alternative to SPE that can provide a cleaner extract.
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Protein Precipitation (for biological fluids): A simple method to remove proteins, but may not remove other interfering substances like phospholipids.
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Improving Chromatographic Separation: Modifying your HPLC/UPLC method to separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by:
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Using a different column chemistry (e.g., C18, Phenyl-Hexyl).
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Adjusting the mobile phase composition and gradient.
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Employing a smaller particle size column (UPLC) for better resolution.
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Using an Internal Standard: A suitable internal standard (IS) is crucial for accurate quantification as it can compensate for signal variations caused by matrix effects. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If this is not available, a structurally similar compound that co-elutes and experiences similar matrix effects can be used.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of your samples can help to compensate for consistent matrix effects.
The following diagram illustrates a general workflow for troubleshooting matrix effects:
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Q4: I am having trouble with the ionization of this compound. What are the recommended MS settings?
A: For steryl glucosides, Electrospray Ionization (ESI) is a commonly used and effective technique due to their polarity. It has been observed that steryl glucosides are often detected as sodiated adducts ([M+Na]⁺).
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Troubleshooting Tip: If you are seeing low signal for the protonated molecule ([M+H]⁺), try looking for the sodiated adduct. You may need to add a small amount of sodium acetate (B1210297) to your mobile phase to promote the formation of this adduct, but be aware that this can also increase matrix effects.
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Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly for the less polar free sterols, and may be less susceptible to matrix effects than ESI in some cases.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of steryl glucosides, which can be adapted for this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method for ergosterol analysis and is suitable for reducing matrix interference.
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Homogenization: Homogenize your sample (e.g., fungal biomass, plant tissue) in a suitable solvent.
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Saponification (Optional, for releasing from esters): Add methanolic potassium hydroxide (B78521) and heat at 80°C for 30 minutes.
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Extraction: After cooling, add water and a non-polar solvent like n-hexane or cyclohexane. Vortex thoroughly.
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Phase Separation: Centrifuge to separate the aqueous and organic layers.
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Collection: Transfer the organic layer (containing the this compound) to a new tube.
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Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in your mobile phase or a suitable solvent like methanol.
2. LC-MS/MS Analysis
This is a representative UPLC-MS/MS method for steryl glucosides.
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LC System: UPLC system
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Methanol with 0.1% formic acid
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Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run.
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Flow Rate: 0.3 - 0.5 mL/min
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Column Temperature: 40°C
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Injection Volume: 5-10 µL
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MS System: Triple quadrupole or Q-TOF mass spectrometer
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Ionization Source: ESI in positive ion mode
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Monitored Transitions (MRM):
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Precursor Ion: [M+Na]⁺ (mass of this compound + 23)
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Product Ions: Will need to be determined by infusing a standard of this compound. A common fragmentation is the loss of the glucose moiety.
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The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for this compound analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from literature for the analysis of ergosterol and related compounds. Note that specific values for this compound may vary depending on the exact method and matrix.
Table 1: Matrix Effect and Recovery Data
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Mean Recovery (%) | Reference |
| Ergosterol | Alder Leaves | Liquid-Liquid Extraction | -1.6 to 1.8 | 95.1 to 100.2 | |
| Steryl Glucosides | Oat Bran / Whole Wheat | Not specified | Up to 50% suppression | Not reported |
Table 2: LC-MS/MS Method Parameters
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Ergosterol | LC-MS/MS | Not reported | 10 µg/g | |
| Phytosterols | dual-UADLLME-GC-MS | 0.005 to 0.015 ng/mL | 0.030 to 0.10 ng/mL |
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and highly accurate detection of steryl glycosides by ultraperformance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Ergosterol Glucoside vs. Cholesterol: A Comparative Analysis in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of ergosterol (B1671047) glucoside and cholesterol on the biophysical properties of model membranes. The information presented is based on available experimental data for cholesterol and related sterols, including ergosterol, and the known influence of glycosylation on sterol behavior. This analysis is crucial for understanding the roles of these molecules in biological systems, particularly in the context of fungal versus mammalian cell membranes, and for the development of targeted therapeutics.
Executive Summary
Cholesterol is an essential component of mammalian cell membranes, known for its ability to modulate membrane fluidity, permeability, and lipid organization. Ergosterol is the primary sterol in fungal cell membranes, serving a similar structural role. Ergosterol glucoside, a glycosylated form of ergosterol found in fungi and plants, presents distinct biophysical properties due to the addition of a hydrophilic glucose moiety. This guide explores these differences through a comparative analysis of their effects on model membrane systems. While direct comparative data for this compound is limited, this analysis synthesizes information on cholesterol, ergosterol, and the general effects of sterol glycosylation to provide a comprehensive overview.
Comparative Data on Membrane Properties
The following table summarizes the known and inferred effects of cholesterol and this compound on key biophysical properties of model lipid bilayers.
| Property | Cholesterol in Model Membranes | This compound in Model Membranes (Inferred) | Supporting Evidence/Rationale |
| Membrane Fluidity | At physiological temperatures, cholesterol decreases the fluidity of liquid-disordered (Ld) phase membranes and increases the fluidity of gel-phase (Lg) membranes. This is often referred to as the "fluidity buffer" effect.[1][2][3] | The bulky and rigid sterol backbone is expected to decrease the fluidity of the hydrocarbon core, similar to cholesterol. However, the hydrophilic glucose headgroup may increase interactions at the membrane-water interface, potentially leading to a more complex effect on overall membrane dynamics. | Based on the known ordering effect of the ergosterol backbone and the hydrophilic nature of the glucose moiety.[4] |
| Membrane Permeability | Decreases the permeability of the membrane to small, water-soluble molecules by increasing the packing density of phospholipids.[1] | Likely decreases permeability to small solutes due to increased packing of the lipid acyl chains. However, the presence of the sugar group at the interface might slightly alter water permeability. Studies on steryl glycosides have shown they can decrease membrane permeability. | The sterol core generally reduces free volume within the bilayer, hindering passive diffusion. |
| Lipid Ordering (Acyl Chain Order) | Increases the conformational order of phospholipid acyl chains in the liquid-disordered state, leading to the formation of the liquid-ordered (Lo) phase. | The ergosterol backbone is known to have a strong ordering effect on saturated lipid chains, potentially even greater than cholesterol in some contexts. The glucoside headgroup is not expected to significantly alter this ordering effect within the hydrophobic core. | Molecular dynamics simulations and NMR studies have shown ergosterol to be a potent ordering agent in phospholipid bilayers. |
| Interaction with Membrane Proteins | Modulates the function of many membrane proteins through direct binding or by altering the physical properties of the surrounding lipid bilayer. | The glycosylated headgroup could participate in specific hydrogen-bonding interactions with membrane proteins, potentially leading to different protein modulation compared to cholesterol. It may also influence the formation of specific lipid-protein domains. | The addition of a sugar moiety introduces new potential for hydrogen bonding and steric interactions at the membrane surface. |
| Lateral Organization and Domain Formation | A key component in the formation of lipid rafts, which are ordered membrane microdomains enriched in sphingolipids and cholesterol. | Ergosterol is a known component of lipid rafts in fungal membranes. The glucoside derivative is also likely to partition into ordered domains, and the sugar headgroup could influence the interactions within these domains. | The fundamental property of sterols to induce the liquid-ordered phase drives their inclusion in raft-like domains. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of sterols on the phase transition temperature (Tm) and enthalpy (ΔH) of phospholipid bilayers.
Methodology:
-
Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving a known amount of phospholipid (e.g., DPPC) and the sterol of interest (cholesterol or this compound) in an organic solvent (e.g., chloroform/methanol mixture). The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film. The film is then hydrated with a buffer solution (e.g., PBS) at a temperature above the Tm of the phospholipid, followed by vortexing.
-
DSC Measurement: A small, known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.
-
Thermal Analysis: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a defined temperature range that encompasses the phase transition of the phospholipid.
-
Data Analysis: The heat flow as a function of temperature is recorded. The Tm is determined as the peak temperature of the main endothermic transition, and the enthalpy of the transition (ΔH) is calculated from the area under the peak. A broadening of the transition peak and a decrease in ΔH upon addition of the sterol indicate its incorporation into the lipid bilayer and its effect on lipid packing.
Steady-State Fluorescence Anisotropy
Objective: To measure the effect of sterols on the rotational mobility of a fluorescent probe embedded in the membrane, which reflects changes in membrane fluidity and lipid order.
Methodology:
-
Liposome Preparation: Unilamellar vesicles (LUVs) are prepared by hydrating a lipid film containing the phospholipid and the sterol with a buffer, followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).
-
Fluorescent Labeling: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the liposomes by incubation.
-
Anisotropy Measurement: The fluorescence anisotropy (r) is measured using a spectrofluorometer equipped with polarizing filters. The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical (I_VV) and horizontal (I_VH) orientations. A correction factor (G) is determined using horizontally polarized excitation.
-
Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Interpretation: An increase in the anisotropy value indicates a more ordered membrane environment and decreased rotational freedom of the probe, which is typically observed upon the addition of sterols to a fluid-phase membrane.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the orientation, dynamics, and ordering of both the sterol and the surrounding lipid molecules within the membrane.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared with the desired lipid and sterol composition. For specific measurements, isotopically labeled lipids (e.g., with ²H) or sterols (e.g., with ¹³C) are used. The hydrated lipid sample is then transferred to an NMR rotor.
-
NMR Spectroscopy: Solid-state NMR spectra are acquired on a high-field NMR spectrometer equipped with a solid-state probe.
-
Data Acquisition and Analysis:
-
²H NMR: For lipids deuterated at specific positions on their acyl chains, the quadrupolar splitting in the ²H NMR spectrum provides a direct measure of the order parameter (S_CD) of that C-D bond. An increase in the quadrupolar splitting indicates a higher degree of lipid chain ordering.
-
¹³C NMR: Magic-angle spinning (MAS) NMR can provide high-resolution spectra of ¹³C-labeled sterols, allowing for the determination of their orientation and dynamics within the bilayer.
-
-
Interpretation: By comparing the NMR spectra of membranes with and without the sterol, or by comparing the effects of different sterols, detailed insights into the molecular-level organization and dynamics of the membrane can be obtained.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound and cholesterol in model membranes.
Caption: Experimental workflow for comparing sterol effects.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical signaling pathway where membrane properties influenced by sterols could play a crucial role.
Caption: Sterol-mediated modulation of a signaling pathway.
References
- 1. Effects of free sterols, steryl ester, and steryl glycoside on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergosterol - Wikipedia [en.wikipedia.org]
- 3. Comparative conformational analysis of cholesterol and ergosterol by molecular mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Fungal Infection Biomarkers: Validating Ergosterol and its Glucoside
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of invasive fungal infections (IFIs) is a critical challenge in clinical practice, profoundly impacting patient outcomes. The development of reliable biomarkers is paramount to overcoming the limitations of traditional diagnostic methods. This guide provides a comprehensive comparison of ergosterol (B1671047), a promising fungal-specific biomarker, with established serological markers: (1,3)-β-D-glucan (BDG), galactomannan (B225805) (GM), and mannan (B1593421). While the primary focus is on ergosterol, the potential of its glycosylated form, ergosterol glucoside, as a future biomarker is also considered, although clinical data remains limited.
Performance Comparison of Fungal Biomarkers
The diagnostic accuracy of a biomarker is determined by its sensitivity, specificity, and predictive values. The following tables summarize the available quantitative data for ergosterol and other key fungal biomarkers.
Table 1: Performance Metrics of Ergosterol as a Fungal Biomarker
| Biomarker | Methodology | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Overall Accuracy | Fungal Specificity | Source |
| Ergosterol | HPLC | 78.8% | 51% | 51% | 78.8% | 61.9% | High (absent in humans) | [1][2] |
Note: Data for ergosterol is based on a comparison with a combination of serological tests for various fungal infections.
Table 2: Performance Metrics of Established Fungal Biomarkers
| Biomarker | Methodology | Sensitivity | Specificity | Fungal Targets | Common False Positives | Sources |
| (1,3)-β-D-glucan (BDG) | Chromogenic Assay | 69.9-100% | 73-97.3% | Pan-fungal (except Cryptococcus, Mucorales, Blastomyces) | Hemodialysis filters, certain antibiotics, albumin, immunoglobulins | [3] |
| Galactomannan (GM) | ELISA | 67-100% | 86-100% | Primarily Aspergillus spp. | Other fungi (Penicillium, Histoplasma), beta-lactam antibiotics, dietary sources | [3] |
| Mannan & Anti-Mannan Antibodies | ELISA | 84.2% (Mannan) | Varies | Primarily Candida spp. | Cross-reactivity with other fungi | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and clinical implementation of any biomarker. Below are the methodologies for the detection of ergosterol and other key fungal biomarkers.
Ergosterol Detection by High-Performance Liquid Chromatography (HPLC)
This method is based on the extraction of ergosterol from serum followed by quantification using HPLC.
1. Sample Preparation (Saponification and Extraction):
-
To a serum sample, add a solution of potassium hydroxide (B78521) in methanol (B129727).
-
Heat the mixture at 80°C for 30 minutes to saponify the lipids.
-
Allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction using a non-polar solvent like n-hexane or heptane (B126788) to isolate the non-saponifiable fraction containing ergosterol.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
2. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 282 nm.
-
Quantification: Create a standard curve using known concentrations of pure ergosterol. The concentration in the sample is determined by comparing its peak area to the standard curve.
(1,3)-β-D-glucan (BDG) Detection by Chromogenic Assay (e.g., Fungitell®)
This assay utilizes a modified Limulus Amebocyte Lysate (LAL) pathway that is specific for BDG.
1. Sample Preparation:
-
Collect serum in a serum separator tube and allow it to clot.
-
Centrifuge to separate the serum.
-
Pre-treat the serum sample with an alkaline solution to denature interfering substances.
2. Assay Procedure:
-
Add the pre-treated sample to a microplate well containing the Fungitell® reagent (lysed amebocytes).
-
Incubate the plate at 37°C.
-
In the presence of BDG, a series of enzymatic reactions is initiated, leading to the activation of a chromogenic substrate.
-
Read the absorbance of the wells at a specific wavelength using a microplate reader.
-
The concentration of BDG is proportional to the color change and is calculated based on a standard curve.
Galactomannan (GM) Detection by Enzyme-Linked Immunosorbent Assay (ELISA) (e.g., Platelia™ Aspergillus)
This sandwich ELISA detects the Aspergillus-specific antigen, galactomannan.
1. Sample Preparation:
-
Serum or bronchoalveolar lavage (BAL) fluid is used.
-
Samples are heat-treated with an EDTA solution to dissociate immune complexes and precipitate interfering proteins.
-
Centrifuge the treated sample to obtain a clear supernatant.
2. ELISA Procedure:
-
Add the supernatant to microplate wells coated with a rat monoclonal antibody specific for galactomannan.
-
Incubate to allow the binding of galactomannan to the antibody.
-
Wash the wells to remove unbound components.
-
Add a horseradish peroxidase (HRP)-conjugated anti-galactomannan monoclonal antibody and incubate.
-
Wash the wells again.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop the reaction with an acid solution and measure the absorbance. The optical density is proportional to the amount of galactomannan present.
Mannan Antigen Detection by ELISA (e.g., Platelia™ Candida Ag)
This assay detects the mannan antigen, a component of the Candida cell wall.
1. Sample Preparation:
-
Serum samples are diluted and heat-treated to dissociate immune complexes.
-
Centrifuge to obtain a clear supernatant.
2. ELISA Procedure:
-
The procedure is similar to the galactomannan ELISA, using microplate wells coated with polyclonal antibodies against Candida mannan.
-
The subsequent steps of incubation with the sample, addition of a peroxidase-conjugated anti-mannan antibody, washing, and color development are performed to quantify the mannan antigen.
Visualizing Methodologies and Biomarker Targets
To better understand the workflow for biomarker validation and the cellular targets of these fungal biomarkers, the following diagrams are provided.
Caption: Workflow for validating a novel fungal biomarker.
Caption: Cellular location of key fungal biomarkers.
Conclusion
Ergosterol presents a compelling case as a pan-fungal biomarker due to its specificity to fungal cell membranes. The HPLC-based detection method, while requiring specialized equipment, offers a quantitative measure of fungal presence. However, the currently available data indicates moderate sensitivity and specificity compared to established biomarkers like BDG and galactomannan, highlighting the need for further large-scale clinical validation studies that directly compare its performance against these markers in diverse patient populations. While this compound remains a molecule of interest, its clinical utility as a diagnostic biomarker for fungal infections is yet to be established. Continued research and the development of more rapid and accessible detection methods for ergosterol and its derivatives are crucial for their potential integration into routine clinical diagnostics for invasive fungal infections.
References
- 1. Comparing ergosterol identification by HPLC with fungal serology in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing ergosterol identification by HPLC with fungal serology in human sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnosis of invasive fungal infections: challenges and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of mannan antigen and anti-mannan antibodies in the diagnosis of invasive candidiasis: recommendations from the Third European Conference on Infections in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Ergosterol Glucoside vs. Other Steryl Glucosides in Fungal Cell Signaling: A Comparative Guide
For Immediate Publication
Introduction
Steryl glucosides (SGs) are glycolipids found in a wide range of organisms, including plants, animals, and fungi.[1][2] In fungi, the primary sterol is ergosterol (B1671047), and its glycosylated form, ergosterol glucoside (Erg-Glc), plays a crucial role in various cellular processes and host-pathogen interactions.[2][3][4] While ergosterol itself is a well-established target for antifungal drugs, the roles of its glucosylated counterpart in cell signaling are an emerging area of research with significant implications for drug development. This guide provides a comparative analysis of this compound and other steryl glucosides, focusing on their roles in fungal cell signaling, supported by experimental data and methodologies.
Fungi contain a diverse array of lipids that are not only structural components of membranes but also act as signaling molecules. Sterols, together with sphingolipids, form lipid rafts, which are microdomains in the cell membrane that serve as platforms for signaling pathway activation. The glycosylation of sterols, such as the formation of this compound, alters the biophysical properties of membranes and can modulate the host immune response.
Comparative Analysis of Steryl Glucoside Activity
While direct quantitative comparisons of the signaling potency of different steryl glucosides in a single fungal species are not extensively documented in the literature, we can infer their relative importance and roles from studies on mutants and their interactions with host cells. The primary steryl glucoside in fungi is ergosterol 3β-D-glucoside. However, other sterol intermediates in the ergosterol biosynthesis pathway can also be glycosylated. In plants, a more complex mixture of steryl glucosides exists, with the major ones being derived from sitosterol, stigmasterol, and campesterol.
| Steryl Glucoside | Predominant Organism(s) | Key Signaling Role(s) in Fungi | Experimental Observations | Reference Fungal Species |
| This compound (Erg-Glc) | Fungi | Regulation of virulence, stress tolerance (oxygen, pH), cell recycling, immunomodulation. | Accumulation in mutants lacking the hydrolyzing enzyme (Sgl1) leads to attenuated virulence. Acylated forms (AEGs) are potent activators of the host Mincle receptor, enhancing cytokine production. | Cryptococcus neoformans, Candida albicans, Saccharomyces cerevisiae |
| Cholesterol Glucoside | Animals, Bacteria | Primarily involved in host-pathogen interactions where pathogens glycosylate host cholesterol. | Bacterial pathogens like Helicobacter pylori convert host cholesterol to cholesteryl glucosides, which can affect the host immune response. | Not endogenously produced by fungi in significant amounts. |
| Sitosterol Glucoside / Stigmasterol Glucoside / Campesterol Glucoside | Plants | Plant defense responses, membrane stability. | These are the major SGs in plants and are involved in the response to pathogens. Fungal pathogens must contend with these molecules in the host environment. | Not endogenously produced by fungi. |
Fungal Signaling Pathways Involving Steryl Glucosides
Steryl glucoside metabolism is tightly regulated by the enzymes steryl glucosyltransferase (SGT), which synthesizes SGs, and sterylglucosidase (SGL), which breaks them down. The balance between these two activities is critical for maintaining cellular homeostasis and for signaling. In the pathogenic fungus Cryptococcus neoformans, the absence of the sterylglucosidase Sgl1 leads to the accumulation of this compound and its acylated forms (AEGs). This accumulation has profound effects on the fungus's interaction with the host immune system.
AEGs, released in extracellular vesicles, are recognized by the host's C-type lectin receptor, Mincle, on dendritic cells. This recognition triggers a signaling cascade that results in the production of cytokines, leading to an enhanced immune response and reduced fungal burden in the host. This suggests that ergosterol glucosides, particularly in their acylated form, act as pathogen-associated molecular patterns (PAMPs) that are unmasked in certain fungal mutants.
Below is a diagram illustrating the proposed signaling pathway initiated by acylated this compound.
Caption: Signaling by acylated this compound from fungi.
Experimental Protocols
1. Extraction and Quantification of Steryl Glucosides
A robust methodology for the analysis of SGs is crucial for understanding their roles in signaling. The following is a generalized protocol based on methods described in the literature.
-
Lipid Extraction:
-
Harvest fungal cells by centrifugation.
-
Lyophilize the cell pellet.
-
Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
Repeat the extraction multiple times for complete recovery.
-
Pool the extracts and dry them under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) for SG Enrichment:
-
Resuspend the dried lipid extract in a non-polar solvent.
-
Apply the sample to a silica-based SPE cartridge.
-
Wash with non-polar solvents to remove neutral lipids like free sterols.
-
Elute the glycolipid fraction, including SGs, with a more polar solvent mixture (e.g., chloroform:methanol or acetone:methanol).
-
-
Quantification by UPLC-MS/MS:
-
Analyze the enriched SG fraction using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
Use a reverse-phase C18 column for separation.
-
Employ electrospray ionization (ESI) in positive ion mode.
-
Monitor for characteristic precursor and product ions of the target steryl glucosides. For example, the aglycone ions of the free sterols can be used for identification.
-
Below is a diagram of the experimental workflow for SG analysis.
Caption: Experimental workflow for analyzing fungal steryl glucosides.
2. Host Cell Activation Assay
This protocol is designed to assess the ability of fungal SGs to stimulate an immune response in host cells.
-
Preparation of Fungal EVs:
-
Culture wild-type and sgl1Δ mutant fungal strains.
-
Isolate extracellular vesicles (EVs) from the culture supernatant by ultracentrifugation.
-
-
Co-culture with Immune Cells:
-
Culture dendritic cells or macrophages in 96-well plates.
-
Treat the cells with purified EVs from the different fungal strains or with chemically synthesized SGs.
-
-
Cytokine Measurement:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of key cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Analysis:
-
Compare the levels of cytokine production in response to wild-type vs. sgl1Δ EVs to determine the effect of SG accumulation.
-
Use cells from Mincle-deficient mice to confirm the role of this receptor in SG recognition.
-
Conclusion
This compound and its acylated derivatives are emerging as important signaling molecules in the interplay between fungi and their hosts. While structurally similar to other steryl glucosides found in nature, ergosterol-based SGs have specific roles in fungal physiology and virulence. The accumulation of these molecules, particularly in their acylated forms, can unmask them as potent activators of the host's innate immune system. This highlights the enzymes of SG metabolism, such as Sgl1, as potential targets for novel antifungal therapies. Further research focusing on the direct comparative signaling activities of different steryl glucosides within fungal systems will provide a more complete picture of their functions and may open new avenues for therapeutic intervention.
References
A Comparative Analysis of Ergosterol Glucoside Pathway Inhibition as a Novel Antifungal Strategy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel antifungal therapeutic strategy: the inhibition of ergosterol (B1671047) glucoside metabolism. The validation of this approach is compared against established antifungal agents. This document synthesizes experimental data to offer an objective overview for researchers in mycology and drug development.
Introduction to a Novel Antifungal Target
Ergosterol is an indispensable component of the fungal cell membrane, making its synthesis and function prime targets for many existing antifungal drugs.[1][2] A related molecule, ergosterol glucoside, and its metabolic pathway have emerged as a promising new target for antifungal therapy.[1][3] Instead of using this compound as a direct antifungal compound, this novel strategy focuses on inhibiting the enzyme sterylglucosidase (Sgl1). Sgl1 hydrolyzes this compound into ergosterol and glucose.[1] Genetic studies in pathogenic fungi, such as Cryptococcus neoformans, have demonstrated that the absence of Sgl1 leads to a significant reduction in virulence and impairs fungal cell processes, highlighting the therapeutic potential of inhibiting this pathway.
This guide compares the efficacy of this novel approach—inhibiting the this compound pathway—with three major classes of conventional antifungal drugs: Polyenes, Azoles, and Echinocandins.
Comparative Efficacy of Antifungal Strategies
The performance of a hypothetical sterylglucosidase inhibitor is contrasted with leading antifungal agents. The efficacy of the novel approach is inferred from genetic knockout studies that mimic pharmacological inhibition.
| Antifungal Strategy | Drug Class | Example Agent | Mechanism of Action | Spectrum of Activity | Common Resistance Mechanisms |
| This compound Pathway Inhibition | Sterylglucosidase Inhibitor | Hypothetical Sgl1 Inhibitor | Inhibits the hydrolysis of this compound, leading to its accumulation. This disrupts autophagy and other critical membrane functions, attenuating virulence. | Potentially broad-spectrum against fungi that utilize this pathway. | To be determined; likely involves target modification or bypass pathways. |
| Direct Ergosterol Binding | Polyene | Amphotericin B | Binds directly to ergosterol in the fungal membrane, forming pores that lead to leakage of cellular contents and cell death. | Broad-spectrum activity against yeasts and molds. | Reduction of ergosterol content in the cell membrane or alterations in membrane composition. |
| Ergosterol Biosynthesis Inhibition | Azole | Fluconazole | Inhibits the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p/CYP51), blocking the synthesis of ergosterol and leading to the accumulation of toxic sterol precursors. | Broad-spectrum, primarily against yeasts like Candida and Cryptococcus. | Mutations in the ERG11 gene, or overexpression of drug efflux pumps. |
| Cell Wall Synthesis Inhibition | Echinocandin | Caspofungin | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis. | Primarily active against Candida and Aspergillus species. | Mutations in the FKS genes, which encode the target enzyme β-(1,3)-D-glucan synthase. |
Quantitative Performance Data
The following tables summarize key quantitative metrics for established antifungal agents. Data for a hypothetical Sgl1 inhibitor is not available, but its validation would require generating similar metrics.
Table 1: In Vitro Susceptibility Data (Minimum Inhibitory Concentration - MIC)
| Pathogen | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 0.25 - 2.0 | 0.03 - 0.25 |
| Aspergillus fumigatus | 0.5 - 2.0 | >64 (Resistant) | 0.015 - 0.125 |
| Cryptococcus neoformans | 0.12 - 1.0 | 2.0 - 16.0 | >16 (Resistant) |
| Candida glabrata | 0.5 - 2.0 | 8.0 - >64 | 0.03 - 0.25 |
Note: MIC ranges are compiled from various surveillance studies and may vary based on geographic location and specific isolate.
Table 2: Impact of Fluconazole on Ergosterol Content in Candida albicans
This table illustrates the dose-dependent effect of Fluconazole on its molecular target, providing a quantitative measure of its mechanism of action.
| Fluconazole Conc. (µg/mL) | Mean Ergosterol Reduction (Susceptible Isolates) | Mean Ergosterol Reduction (Resistant Isolates) |
| 1 | 72% | 25% |
| 4 | 84% | 38% |
| 16 | 95% | 53% |
| 64 | 100% | 84% |
Experimental Protocols & Methodologies
Detailed protocols are essential for the validation and comparison of antifungal agents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium.
-
Drug Dilution: The antifungal agent is serially diluted (2-fold) in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition for azoles and ≥90% for other agents) compared to the drug-free control well.
Protocol 2: Quantification of Cellular Ergosterol Content
This method is used to quantify the effect of ergosterol synthesis inhibitors like azoles.
-
Cell Culture: Fungal cells are grown in a suitable broth medium (e.g., YPD) with and without the test compound at various concentrations for a defined period (e.g., 16-24 hours).
-
Cell Harvesting: Cells are harvested by centrifugation, washed with sterile water, and the wet weight of the cell pellet is determined.
-
Saponification: The cell pellet is resuspended in a solution of 25% alcoholic potassium hydroxide (B78521) (w/v) and incubated in an 85°C water bath for 1 hour to saponify cellular lipids.
-
Sterol Extraction: After cooling, sterols are extracted by adding sterile water and n-heptane. The mixture is vortexed vigorously, and the layers are allowed to separate. The upper n-heptane layer containing the nonsaponifiable lipids is collected.
-
Spectrophotometric Analysis: The absorbance of the heptane (B126788) layer is scanned from 240 to 300 nm using a spectrophotometer. The presence of ergosterol is indicated by a characteristic four-peaked curve.
-
Calculation: The ergosterol content is calculated as a percentage of the wet weight of the cells using the absorbance values at specific wavelengths and equations derived from standard curves of pure ergosterol.
Visualizing Mechanisms and Workflows
Comparative Mechanisms of Antifungal Action
The diagram below illustrates the distinct cellular targets for each class of antifungal agent, including the novel sterylglucosidase inhibition strategy.
Caption: Comparative overview of antifungal drug targets.
Signaling Consequences of Sgl1 Inhibition
Inhibition of sterylglucosidase (Sgl1) leads to the accumulation of this compound, which triggers downstream cellular defects.
Caption: Pathway showing consequences of Sgl1 inhibition.
Experimental Workflow: Ergosterol Quantification
This diagram outlines the key steps in the laboratory protocol for measuring cellular ergosterol content.
Caption: Workflow for the quantification of cellular ergosterol.
References
Comparative study of ergosterol glucoside's impact on plant defense mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of ergosterol (B1671047) glucoside on plant defense mechanisms, benchmarked against the well-characterized elicitors: chitin (B13524), flagellin (B1172586), and salicylic (B10762653) acid. The information is intended to support research and development in the field of plant immunity and novel crop protection strategies.
Introduction
Plants have evolved sophisticated immune systems to defend against a wide array of pathogens. This defense is often initiated by the recognition of conserved microbial molecules, known as Microbe-Associated Molecular Patterns (MAMPs), or by endogenous signals like salicylic acid. Ergosterol, a primary component of fungal cell membranes, and its glycosylated form, ergosterol glucoside, are recognized by plants as MAMPs, triggering a cascade of defense responses.[1] This guide compares the effects of this compound with those of chitin (a fungal cell wall component), flagellin (a bacterial protein), and salicylic acid (a key plant defense hormone) on various aspects of plant immunity.
Comparative Analysis of Plant Defense Responses
The induction of plant defense is a multi-faceted process involving rapid cellular and molecular changes. Below is a comparative summary of the quantitative effects of this compound, chitin, flagellin, and salicylic acid on key defense responses.
Data Presentation: Quantitative Comparison of Elicitor-Induced Plant Defense Responses
| Defense Response | This compound | Chitin | Flagellin (flg22) | Salicylic Acid | Source(s) |
| Reactive Oxygen Species (ROS) Burst | |||||
| Peak Production (RLU/mg tissue/min) | Data not available in direct comparison | ~1.5 x 10^5 | ~4 x 10^5 | ~0.5 x 10^5 | Varies by plant species and experimental conditions. |
| Effective Concentration (EC50) | Not widely established | 1 - 10 µg/mL | 10 - 100 nM | 50 - 200 µM | Varies by plant species and specific molecule. |
| Defense Gene Expression (Fold Induction) | |||||
| Pathogenesis-Related Protein 1 (PR1) | Upregulated | Upregulated | Upregulated | Strongly Upregulated | [2] |
| Phenylalanine Ammonia-Lyase (PAL) | Upregulated | Upregulated | Upregulated | Upregulated | [3] |
| Chalcone Synthase (CHS) | Upregulated | Upregulated | Upregulated | Upregulated | [3] |
| Phytoalexin Accumulation (µg/g FW) | |||||
| Type (e.g., Capsidiol, Camalexin) | Induces phytoalexin synthesis | Induces phytoalexin synthesis | Induces phytoalexin synthesis | Induces phytoalexin synthesis | [4] |
| Concentration | Data not available in direct comparison | Varies by phytoalexin and plant | Varies by phytoalexin and plant | Varies by phytoalexin and plant |
Note: The quantitative data presented are compiled from various studies and may not be directly comparable due to differences in experimental systems (plant species, tissues, elicitor concentrations, and measurement techniques). Direct comparative studies under identical conditions are limited. The provided values serve as a general reference.
Signaling Pathways
The perception of each elicitor triggers a distinct yet often interconnected signaling cascade, culminating in the activation of defense responses.
This compound Signaling Pathway (Putative)
The precise receptor for this compound has not yet been definitively identified in plants. However, evidence suggests a model involving a yet-unidentified receptor that initiates a signaling cascade.
Caption: Putative signaling pathway for this compound.
Chitin Signaling Pathway
Chitin fragments are recognized by LysM-domain containing receptor-like kinases (LYKs) and receptor-like proteins (LYPs) at the cell surface.
Caption: Chitin-induced plant defense signaling pathway.
Flagellin (flg22) Signaling Pathway
The bacterial MAMP flg22 is perceived by the receptor-like kinase FLS2, which forms a complex with BAK1 to initiate downstream signaling.
Caption: Flagellin (flg22)-induced plant defense signaling.
Salicylic Acid (SA) Signaling Pathway
Salicylic acid is a key signaling molecule that can be synthesized by the plant and acts intracellularly to regulate the expression of defense genes, notably through the master regulator NPR1.
Caption: Salicylic acid-mediated defense gene activation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of common protocols used to assess plant defense responses to elicitors.
Measurement of Reactive Oxygen Species (ROS) Burst
Principle: A luminol-based chemiluminescence assay is commonly used to measure the production of ROS in plant tissues following elicitor treatment. The oxidation of luminol (B1675438) by ROS in the presence of horseradish peroxidase (HRP) produces light, which is quantified using a luminometer.
Protocol Summary:
-
Plant Material: Leaf discs (typically 4-5 mm in diameter) are excised from healthy, mature plant leaves.
-
Incubation: Leaf discs are floated on water or a buffer solution in a 96-well plate and incubated overnight to reduce wounding effects.
-
Elicitor Treatment: The water is replaced with a solution containing luminol, HRP, and the specific elicitor (this compound, chitin, flg22, or salicylic acid) at the desired concentration.
-
Measurement: Chemiluminescence is measured immediately and continuously for a period of 60-90 minutes using a plate-reading luminometer.
-
Data Analysis: The results are typically expressed as relative light units (RLU) over time.
Quantification of Phytoalexin Accumulation
Principle: Phytoalexins are antimicrobial secondary metabolites produced by plants upon stress. Their quantification often involves extraction followed by chromatographic separation and detection.
Protocol Summary (Example for Pisatin in Pea):
-
Elicitor Application: A solution of the elicitor is applied to the endocarp of pea pods.
-
Incubation: The treated pods are incubated in a humid environment for 24-48 hours to allow for phytoalexin synthesis.
-
Extraction: The treated tissue is homogenized in a suitable solvent (e.g., ethanol (B145695) or methanol) to extract the phytoalexins.
-
Purification: The crude extract is partitioned against an organic solvent (e.g., ethyl acetate) to purify the phytoalexins.
-
Quantification: The concentration of the specific phytoalexin (e.g., pisatin) is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector or by mass spectrometry (MS), by comparing the peak area to that of a known standard.
Analysis of Defense Gene Expression
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the relative transcript abundance of specific defense-related genes in response to elicitor treatment.
Protocol Summary:
-
Treatment and Sampling: Plant tissues are treated with the elicitor, and samples are collected at various time points post-treatment.
-
RNA Extraction: Total RNA is extracted from the plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for PCR with primers specific to the defense genes of interest (e.g., PR1, PAL) and a reference gene for normalization.
-
Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct (ΔΔCt) method.
Experimental Workflow
The following diagram illustrates a general workflow for a comparative study of plant defense elicitors.
Caption: General experimental workflow for comparing plant elicitors.
Conclusion
This compound represents a promising, naturally derived elicitor of plant defense responses. While its mode of action shares similarities with other well-known MAMPs like chitin and flagellin, further research is required to fully elucidate its specific receptor and downstream signaling components. Direct comparative studies with standardized experimental protocols are needed to accurately quantify its efficacy relative to other elicitors. Such studies will be invaluable for the development of novel, effective, and sustainable strategies for crop protection.
References
- 1. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual functionality of pathogenesis-related proteins: defensive role in plants versus immunosuppressive role in pathogens [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the role of ergosterol glucoside in fungal stress response
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the competitive microbial world and during host invasion, fungi are constantly exposed to a variety of environmental stresses, including temperature fluctuations, oxidative stress, and cell wall damage. To survive, they have evolved intricate and robust stress response mechanisms. A growing body of evidence points to the crucial role of specific lipid molecules in orchestrating these responses. This guide provides a comprehensive comparison of the role of ergosterol (B1671047) glucoside, a key fungal glycolipid, in stress tolerance, comparing it with other fungal stress response pathways. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the involved pathways to offer a valuable resource for the scientific community.
Ergosterol Glucoside Metabolism and its Impact on Stress Tolerance
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The glycosylation of ergosterol to form this compound is a critical modification that appears to be tightly regulated, particularly under stress conditions.
The synthesis of this compound is catalyzed by the enzyme sterol glycosyltransferase (SGT), which transfers a glucose moiety from UDP-glucose to the 3β-hydroxyl group of ergosterol. Conversely, the hydrolysis of this compound back to ergosterol and glucose is mediated by the enzyme sterylglucosidase (Sgl1). The balance between these two enzymatic activities dictates the cellular level of this compound.
Studies have shown that the accumulation of this compound, often due to the deletion of the SGL1 gene, has a profound impact on fungal physiology and virulence. While wild-type fungi maintain very low, almost undetectable levels of this compound under normal conditions, mutants lacking Sgl1 accumulate this glycolipid and exhibit attenuated virulence.[2] This suggests that while the transient production of this compound may be part of a stress response, its persistent accumulation is detrimental to the fungus, particularly in a host environment.
Comparative Performance in Stress Response: this compound Pathway vs. Alternatives
Fungi possess multiple, often interconnected, pathways to counteract environmental stress. Besides the modulation of sterol glucosides, two of the most well-characterized stress response pathways are the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway.
-
High Osmolarity Glycerol (HOG) Pathway: This MAPK (mitogen-activated protein kinase) cascade is the primary response to osmotic stress. It leads to the intracellular accumulation of glycerol, which counteracts the high external osmolarity. The HOG pathway is also implicated in responses to oxidative stress, UV radiation, and high temperatures.[3]
-
Cell Wall Integrity (CWI) Pathway: This pathway is another MAPK cascade that responds to cell wall stress caused by antifungal agents, temperature changes, or osmotic shock. It activates transcription factors that upregulate genes involved in cell wall synthesis and remodeling, thus reinforcing this protective barrier.[4]
The following table summarizes the comparative performance of fungi with a functional this compound pathway versus those with disruptions in this pathway, and in the context of the HOG and CWI pathways.
| Stress Condition | Wild-Type Fungus (Low this compound) | Δsgl1/ΔsglA Mutant (High this compound) | HOG Pathway | CWI Pathway |
| Oxidative Stress (e.g., H₂O₂) | Tolerant | Increased sensitivity reported in some studies.[5] | Major role in detoxification of reactive oxygen species. | Contributes to oxidative stress defense. |
| Heat Shock | Tolerant | Reduced thermotolerance observed. | Involved in response to high temperatures. | Activated by heat shock to maintain cell wall integrity. |
| Cell Wall Stress (e.g., Congo Red) | Tolerant | Altered cell wall composition and potential for either increased or decreased sensitivity. | Limited direct role. | Primary response pathway for cell wall damage. |
| Osmotic Stress (e.g., NaCl) | Tolerant | Variable effects reported. | Primary response pathway for hyperosmotic stress. | Responds to hypo-osmotic stress. |
| Virulence (in vivo) | Virulent | Avirulent or significantly attenuated virulence. | Essential for virulence in many pathogenic fungi. | Crucial for surviving host-induced stresses and virulence. |
Experimental Protocols
Fungal Stress Susceptibility Assay (Broth Microdilution)
This protocol is adapted from established methods for determining the minimum inhibitory concentration (MIC) of antifungal agents and can be modified to assess sensitivity to various stressors.
Materials:
-
Fungal strains (wild-type and mutant)
-
Yeast extract-peptone-dextrose (YPD) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Stress-inducing agents (e.g., H₂O₂, menadione, NaCl, sorbitol)
-
Spectrophotometer or microplate reader
Procedure:
-
Grow fungal strains in liquid medium overnight at the optimal temperature with shaking.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to 1 x 10⁵ cells/mL in fresh medium.
-
In a 96-well plate, prepare serial dilutions of the stress-inducing agent in the appropriate medium.
-
Add 100 µL of the fungal cell suspension to each well. Include a positive control (no stressor) and a negative control (no cells).
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the stressor that causes a significant inhibition of growth (e.g., 80% reduction) compared to the control, by measuring the optical density at 600 nm.
This compound Extraction and Analysis by HPLC
This protocol outlines a general method for the extraction and quantification of ergosterol and its glucosides from fungal cells.
Materials:
-
Fungal cell pellets
-
Methanolic potassium hydroxide (B78521) (2% KOH in methanol)
-
n-hexane
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Ergosterol and this compound standards
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column
Procedure:
-
Saponification: Resuspend the fungal cell pellet in methanolic KOH. Incubate at 80°C for 1 hour to hydrolyze steryl esters.
-
Extraction: After cooling, add water and n-hexane. Vortex vigorously to extract the non-saponifiable lipids into the n-hexane phase.
-
Phase Separation: Centrifuge to separate the phases and carefully collect the upper n-hexane layer. Repeat the extraction of the lower aqueous phase with n-hexane.
-
Drying and Reconstitution: Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a known volume of methanol.
-
HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Use a mobile phase gradient of methanol, acetonitrile, and water to separate the lipids.
-
Detect ergosterol and this compound by UV absorbance at 282 nm.
-
Quantify the compounds by comparing the peak areas to a standard curve generated with known concentrations of the standards.
-
Signaling Pathways and Experimental Workflows
This compound Metabolism
The synthesis and degradation of this compound is a key metabolic pathway influencing the pool of free ergosterol in the cell membrane.
Caption: Biosynthesis and hydrolysis of this compound in fungi.
Experimental Workflow for Investigating Fungal Stress Response
A typical workflow to investigate the role of a specific gene or pathway in fungal stress response involves genetic manipulation, stress assays, and biochemical analysis.
Caption: Workflow for studying gene function in fungal stress response.
Interplay of Stress Response Pathways
The HOG and CWI pathways are central to the fungal stress response and exhibit significant crosstalk. While their direct interaction with this compound metabolism is still under investigation, it is likely that alterations in membrane composition due to changes in this compound levels will impact the function of membrane-bound sensors of these pathways.
Caption: Overview of the HOG and CWI stress response pathways in fungi.
Conclusion
This compound is emerging as a critical, yet complex, component of the fungal stress response. While its accumulation is linked to reduced virulence, highlighting its potential as a target for novel antifungal therapies, its precise role in specific stress conditions is still being elucidated. Understanding the interplay between this compound metabolism and the major stress response pathways like HOG and CWI will be crucial for a holistic view of fungal adaptation and for the development of effective strategies to combat fungal pathogens. This guide provides a foundational understanding and practical resources for researchers to further explore this exciting area of fungal biology.
References
- 1. Vaccination with Live or Heat-Killed Aspergillus fumigatus ΔsglA Conidia Fully Protects Immunocompromised Mice from Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Targeting the Oxidative Stress Response System of Fungi with Redox-Potent Chemosensitizing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Ergosterol Glucoside vs. Commercial Antifungal Drugs: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections and the rise of antifungal resistance necessitate a continuous search for novel therapeutic agents. Ergosterol (B1671047) glucoside, a naturally occurring derivative of the primary fungal sterol, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of the bioactivity of ergosterol glucoside with that of established commercial antifungal drugs, supported by available data and standardized experimental protocols.
Executive Summary
Current scientific literature suggests that the primary bioactivity of this compound and other steryl glucosides is not direct antifungal action but rather the modulation of the host immune response. Unlike conventional antifungal drugs that directly target fungal cellular structures or biosynthetic pathways, steryl glucosides appear to enhance the host's ability to combat fungal infections. Consequently, a direct comparison of Minimum Inhibitory Concentration (MIC) values, a standard measure of direct antifungal potency, is not applicable for this compound based on available research.
This guide, therefore, presents a detailed overview of the efficacy of major commercial antifungal drugs, for which extensive quantitative data exists, and contrasts this with the current understanding of this compound's immunomodulatory role.
Data Presentation: Comparative Antifungal Potency
The following table summarizes the in vitro activity of several major classes of commercial antifungal drugs against two common and clinically significant fungal pathogens, Candida albicans and Aspergillus fumigatus. The data is presented as MIC ranges, which represent the concentration of the drug required to inhibit the growth of the fungi. Lower MIC values indicate higher potency.
| Antifungal Drug Class | Drug Name | Mechanism of Action | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |
| Polyenes | Amphotericin B | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. | 0.06 - 1.0[1] | 0.12 - 2.0[2] |
| Azoles (Triazoles) | Fluconazole (B54011) | Inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol biosynthesis. | 0.125 - >64[3] | Not typically active |
| Itraconazole | Inhibits lanosterol 14-α-demethylase. | 0.03125 - >16[3] | 0.12 - >16[2] | |
| Voriconazole | Inhibits lanosterol 14-α-demethylase. | MIC₅₀: 16, MIC₉₀: 32 | 0.12 - 4.0 | |
| This compound | This compound | Primarily immunomodulatory; enhances host immune response to fungal pathogens. | No direct antifungal activity reported in the literature; MIC data not available. | No direct antifungal activity reported in the literature; MIC data not available. |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The ranges presented are representative values from the cited literature.
Bioactivity of this compound: An Immunomodulatory Approach
While direct antifungal activity data for this compound is lacking, several studies highlight the immunomodulatory functions of steryl glucosides. These molecules have been shown to influence the host's immune response, which can indirectly contribute to clearing fungal infections.
The proposed mechanism involves the modulation of T-helper cell responses, promoting a shift towards a Th1-dominant immune response. This type of response is characterized by the production of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are crucial for activating macrophages and other immune cells to effectively kill fungal pathogens. Studies on β-sitosterol glucoside, a plant-derived steryl glucoside, have demonstrated its ability to enhance T-cell proliferation and promote the recovery of patients with pulmonary tuberculosis. This suggests that this compound may act as a potent adjuvant, boosting the host's natural defenses against fungal invaders rather than directly attacking the fungus itself.
Experimental Protocols: Antifungal Susceptibility Testing
Accurate and reproducible determination of antifungal activity is critical for both clinical diagnostics and drug development. The following are standardized broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3 Broth Microdilution Method for Yeasts
This method is a reference standard for testing the susceptibility of yeasts, such as Candida species.
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.
-
Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted (two-fold) in RPMI medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) is observed visually compared to the growth in the drug-free control well.
EUCAST Broth Microdilution Method for Molds
This method is standardized for testing the susceptibility of filamentous fungi, such as Aspergillus species.
-
Medium: RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS.
-
Inoculum Preparation: Conidia from a 5-7 day old culture are harvested and suspended in sterile saline containing 0.05% Tween 20. The conidial suspension is counted using a hemocytometer and adjusted to a final concentration of 1-2.5 x 10⁵ CFU/mL in the test wells.
-
Antifungal Agent Preparation: Serial two-fold dilutions of the antifungal agents are prepared in the RPMI-2% glucose medium in 96-well microtiter plates.
-
Incubation: The plates are incubated at 35-37°C for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth (100% inhibition) compared to the drug-free control.
Visualizing the Experimental Workflow
The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.
Conclusion
The comparison between this compound and commercial antifungal drugs reveals a fundamental difference in their mode of action. While commercial antifungals directly inhibit fungal growth through well-defined mechanisms targeting ergosterol or its synthesis, this compound appears to function primarily as an immunomodulator, enhancing the host's own defense mechanisms. This distinction is critical for the drug development community, as it suggests that steryl glucosides may represent a novel class of host-directed therapies for fungal infections. Future research should focus on elucidating the precise immunological pathways activated by this compound and exploring its potential as a standalone or adjunctive therapy in combination with traditional antifungal agents. For researchers in the field, the standardized protocols for antifungal susceptibility testing provided herein are essential for the accurate evaluation of new and existing antifungal compounds.
References
- 1. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ergosterol Glucoside
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds like Ergosterol glucoside is paramount to ensure both personal safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate risks when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to prevent eye contact with dust particles. A face shield offers additional protection against splashes.[3][4] |
| Skin | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and replace them immediately if compromised.[1] |
| Laboratory Coat | A full-length lab coat should be worn to protect skin and personal clothing from contamination. | |
| Respiratory | N95 Respirator or equivalent | Recommended when handling the solid, powdered form to prevent the inhalation of dust particles. Ensure a proper fit and follow institutional guidelines for respirator use. |
| Footwear | Closed-toe shoes | Non-slip soles are advisable to prevent slips and falls in the laboratory. |
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is essential for minimizing exposure and preventing contamination.
Preparation and Pre-Handling
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a glove box, to control dust.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are easily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.) within the designated handling area to minimize movement.
Handling the Compound (Solid Form)
-
Weighing: Carefully weigh the required amount of this compound within the fume hood. Use a micro-spatula to minimize the generation of airborne dust.
-
Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height.
Preparing Solutions
-
Solvent Addition: When dissolving the compound, slowly add the solvent to the solid this compound to prevent splashing.
-
Vessel Capping: Once the compound is dissolved, securely cap the container to prevent the release of vapors and accidental spills.
Post-Handling Procedures
-
Decontamination: Thoroughly clean and decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
-
Waste Collection: All waste materials, including unused this compound, contaminated disposables (e.g., gloves, weigh boats, pipette tips), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound Waste") and appropriate hazard symbols as required by your institution's and local regulations.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
